LMPTP inhibitor 1
説明
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes permanent symptoms of Parkinson's disease by killing certain neurons in the substantia nigra of the brain. While MPTP itself does not have opioid effects, it is related to MPPP, a synthetic opioid drug with effects similar to those of heroin and morphine. MPTP can be accidentally produced during the illicit manufacture of MPPP, and that is how its Parkinson-inducing effects were first discovered. MPTP is used to recreate and study the Parkinson's disease in experimental animal models. (L1670)
A dopaminergic neurotoxic compound which produces irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson disease.
特性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRACCBDVIHHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040933 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [HSDB] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
85 to 90 °C @ 0.8 mm Hg | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00945 [mmHg] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from heptane | |
CAS No. |
28289-54-5 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28289-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P21XSP91P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-42 °C | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Structure-Activity Relationship of LMPTP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a critical negative regulator of insulin signaling.[1][2] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of potent and selective therapeutic agents for metabolic diseases such as type 2 diabetes.[3][4]
Core Concepts in LMPTP Inhibition
LMPTP, encoded by the ACP1 gene, plays a significant role in downregulating the insulin signaling cascade by dephosphorylating the activation loop of the insulin receptor (IR).[5][6] Its inhibition is a promising strategy to enhance insulin sensitivity.[1][3] The development of LMPTP inhibitors has primarily focused on two main chemical scaffolds: purine-based and quinoline-based compounds. A key characteristic of many potent LMPTP inhibitors is their uncompetitive or allosteric mechanism of action, binding to a site distinct from the highly conserved active site of protein tyrosine phosphatases, which offers a pathway to achieving selectivity.[3][4]
Structure-Activity Relationship of Purine-Based LMPTP Inhibitors
A novel series of purine-based LMPTP inhibitors has been developed, demonstrating significant potency and oral bioavailability.[3] The core scaffold consists of a purine ring with key substitutions at the 6 and 8 positions.
Quantitative SAR Data for Purine-Based Inhibitors
| Compound ID | R1 (Purine Position 6) | R2 (Purine Position 8) | LMPTP IC50 (µM) |
| 3 | H | H | 0.239 ± 0.053 |
| 4a | -CH3 | H | 0.306 ± 0.017 |
| 4b | -Ph | H | 0.104 ± 0.013 |
| 6g | H | 3-pyridyl | 0.007 ± 0.001 |
| 6h | H | 2-methylphenyl | 0.004 ± 0.001 |
Data extracted from Stanford SM, et al. J Med Chem. 2021.[3]
The SAR studies on this series revealed several key insights:
-
Position 6: Substitution on the 6-amino group is generally not favorable for potency. The unsubstituted analog (compound 3) is more than 10-fold more potent than its substituted counterparts.[3]
-
Position 8: A wide range of substitutions at this position have been explored. Aromatic and heteroaromatic rings are well-tolerated. The introduction of a nitrogen atom in the aromatic ring, as in the pyridyl analog (6g), led to a significant 3-fold increase in potency.[3] Furthermore, an ortho-methylphenyl group (6h) provided an additional boost in potency.[3]
Structure-Activity Relationship of Quinoline-Based LMPTP Inhibitors
Another prominent class of LMPTP inhibitors is based on a quinoline core. Medicinal chemistry efforts have focused on optimizing substituents at various positions to enhance potency and drug-like properties.
Quantitative SAR Data for Quinoline-Based Inhibitors
| Compound ID | R1 (Alkylamino chain) | R2 (Phenyl ring) | LMPTP IC50 (µM) |
| 4 | Direct piperidine linkage | Unsubstituted | >10 |
| 5 | Propyl chain to piperidine | Unsubstituted | 5.3 ± 0.4 |
| 6 | Propyl chain to pyrrolidine | Unsubstituted | 8.1 ± 0.6 |
| 7 | Propyl chain to morpholine | Unsubstituted | 9.2 ± 0.7 |
| 23 | Propyl chain to piperidine | 4-methoxy | 1.1 ± 0.1 |
Data extracted from Stanford SM, et al. Nat Chem Biol. 2017.
Key SAR findings for the quinoline series include:
-
R1 Position: The length and nature of the alkylamino chain are critical. A longer propyl chain connecting to a piperidine ring (Compound 5) significantly improved potency compared to a direct linkage (Compound 4). While other heterocycles like pyrrolidine (Compound 6) and morpholine (Compound 7) were tolerated, piperidine was found to be optimal.
-
R2 Position: Modifications to the phenyl ring at the R2 position were extensively explored. Substitutions on the quinoline ring itself were generally poorly tolerated.
Signaling Pathways and Experimental Workflows
The development and characterization of LMPTP inhibitors involve a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.
LMPTP in Insulin Signaling Pathway
LMPTP directly dephosphorylates the insulin receptor, thus dampening the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of LMPTP is expected to enhance insulin signaling.
Caption: LMPTP negatively regulates the insulin signaling pathway.
LMPTP in Adipogenesis
LMPTP also plays a role in adipogenesis by regulating the phosphorylation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[7][8] LMPTP inhibition enhances basal PDGFRα signaling, leading to increased activation of p38 & c-Jun-N-terminal kinase (JNK), which in turn results in the inhibitory phosphorylation of PPARγ, a key pro-adipogenic transcription factor.[7]
Caption: LMPTP's role in the adipogenesis signaling cascade.
Experimental Workflow for LMPTP Inhibitor Evaluation
The evaluation of novel LMPTP inhibitors typically follows a standardized workflow from initial enzymatic assays to in vivo efficacy studies.
Caption: A typical experimental workflow for LMPTP inhibitor validation.
Detailed Experimental Protocols
LMPTP Enzymatic Inhibition Assay
This protocol is used to determine the in vitro potency (IC50) of compounds against LMPTP.
-
Reagents and Materials:
-
Recombinant human LMPTP-A enzyme.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[3]
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP).[3]
-
Test compounds dissolved in DMSO.
-
96-well or 384-well microplates.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure using OMFP (Fluorometric):
-
Add 2 µL of test compound dilutions in DMSO to the wells of a microplate.
-
Add 48 µL of a solution containing LMPTP enzyme in assay buffer to each well.
-
Incubate for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding 50 µL of OMFP substrate in assay buffer.
-
Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[3]
-
Calculate the initial reaction velocities and determine the IC50 values by plotting inhibitor concentration versus percentage of enzyme activity.[3]
-
-
Procedure using pNPP (Colorimetric):
-
Follow steps 1-3 from the OMFP protocol.
-
Initiate the reaction by adding 50 µL of pNPP substrate in assay buffer.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Stop the reaction by adding 100 µL of 1 M NaOH.[3]
-
Measure the absorbance at 405 nm.[3]
-
Calculate the IC50 values as described for the OMFP assay.
-
Cell-Based Insulin Receptor (IR) and AKT Phosphorylation Assay
This assay assesses the ability of LMPTP inhibitors to enhance insulin signaling in a cellular context. Human hepatocyte (HepG2) cells are commonly used for this purpose.[3][9]
-
Reagents and Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Serum-free medium.
-
Insulin solution.
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-AKT (Thr308 or Ser473), anti-pan-AKT.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to confluency.
-
Serum-starve the cells overnight in serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of IR and AKT using either Western blotting or a specific ELISA kit.[3]
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies. Quantify band intensities using densitometry.
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol evaluates the ability of LMPTP inhibitors to improve glucose metabolism in a preclinical model of type 2 diabetes.
-
Animals and Diet:
-
Male C57BL/6J mice.
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks).
-
-
Drug Administration:
-
Administer the test compound or vehicle to the DIO mice. Administration can be via oral gavage, intraperitoneal injection, or formulated in the chow.[3]
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight (e.g., 16 hours).
-
Measure the baseline blood glucose level (time 0).
-
Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Measure the baseline blood glucose level.
-
Administer an insulin bolus (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at various time points post-insulin injection.
-
Assess insulin sensitivity by the rate of glucose clearance.
-
-
Tissue Analysis:
-
At the end of the study, tissues such as the liver can be harvested to assess the phosphorylation status of IR and AKT as a measure of target engagement.[3]
-
Conclusion
The development of potent and selective LMPTP inhibitors holds significant promise for the treatment of type 2 diabetes and other metabolic disorders. A thorough understanding of the structure-activity relationships of different chemical scaffolds, coupled with a robust pipeline of in vitro and in vivo assays, is essential for the successful discovery and optimization of novel therapeutic candidates. The purine-based and quinoline-based inhibitors represent significant advances in this field, with several compounds demonstrating excellent potency, selectivity, and in vivo efficacy. Future efforts will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into clinical development.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 8. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Uncompetitive Inhibition Kinetics of LMPTP Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the uncompetitive inhibition kinetics of LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) Inhibitor 1, also known as Compound 23. It is designed to offer a comprehensive resource for researchers in academia and industry, detailing the inhibitor's mechanism of action, relevant signaling pathways, and the experimental protocols necessary for its characterization.
Introduction to LMPTP and its Inhibition
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase that plays a crucial role in cellular signaling. It is a negative regulator of the insulin signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR)[1][2][3][4]. Elevated LMPTP activity has been linked to insulin resistance and type 2 diabetes, making it a compelling therapeutic target[2][3]. LMPTP has also been implicated in the regulation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling and has emerging roles in cancer biology[4][5][6].
LMPTP Inhibitor 1 (also referred to as Compd. 23) and a series of related purine-based analogs have been identified as selective inhibitors of this enzyme[2][3]. A key characteristic of these inhibitors is their uncompetitive mechanism of action, a desirable trait in drug development that can offer enhanced specificity and potency under certain physiological conditions[2][3][7][8]. This guide focuses on the technical details of this uncompetitive inhibition.
Uncompetitive Inhibition Kinetics
Uncompetitive inhibition is a form of reversible enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme[9]. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product.
A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases[10][11]. The potency of an uncompetitive inhibitor increases with higher substrate concentrations, as more ES complex is available for the inhibitor to bind[11].
Quantitative Data for this compound and Analogs
The following tables summarize the key quantitative data for this compound (Compd. 23) and a more potent purine-based analog, compound 5d.
| Inhibitor | Target | IC50 (μM) | Reference(s) |
| This compound (Compd. 23) | LMPTP-A | 0.8 | [12][13] |
| Compound 5d | LMPTP-A | Not explicitly stated, but more potent than Compd. 23 | [2] |
| Inhibitor | Kinetic Parameters | Value | Reference(s) |
| This compound (Compd. 23) | Ki' | 846.0 ± 29.2 nM | [11] |
| α (Ki'/Ki) | 0.21 ± 0.09 | [11] | |
| Compound 5d | Ki' | Not explicitly stated, but has a high affinity for the substrate-bound LMPTP | [10] |
| α (Ki'/Ki) | 0.147 ± 0.104 | [10] |
Signaling Pathways Modulated by LMPTP
LMPTP's role as a negative regulator in key signaling pathways is central to its therapeutic interest. The following diagrams illustrate the points of intervention for an LMPTP inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the uncompetitive inhibition kinetics of LMPTP inhibitors.
Enzyme Inhibition Assay for Kinetic Analysis
This protocol is designed to determine the kinetic parameters of an LMPTP inhibitor, including IC50, Ki', and to construct Michaelis-Menten and Lineweaver-Burk plots.
Materials:
-
Recombinant human LMPTP-A
-
This compound
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate (OMFP or pNPP) in the assay buffer. Create a serial dilution to cover a range of concentrations around the Km value.
-
Dilute the recombinant LMPTP-A to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the diluted LMPTP-A enzyme.
-
Add the serially diluted this compound or DMSO (for the no-inhibitor control) to the wells.
-
Incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the serially diluted substrate to each well.
-
Immediately place the plate in the microplate reader.
-
For OMFP: Monitor the increase in fluorescence continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
For pNPP: After a set reaction time (e.g., 15-30 minutes), stop the reaction by adding a strong base (e.g., 1 M NaOH). Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves (fluorescence/absorbance vs. time).
-
Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (1/V₀ vs. 1/[Substrate]) to generate Lineweaver-Burk plots. For uncompetitive inhibition, this should yield a series of parallel lines.
-
Determine the apparent Vmax and Km values from the intercepts of the Lineweaver-Burk plots.
-
Calculate the Ki' from the y-intercepts of the Lineweaver-Burk plots at different inhibitor concentrations.
-
Cell-Based Insulin Receptor Phosphorylation Assay
This protocol describes how to assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context using Western blotting.
Materials:
-
HepG2 human hepatocyte cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Human insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IR (specific for the activated form), anti-total-IR
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-IR antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-IR and total-IR using densitometry software.
-
Calculate the ratio of phospho-IR to total-IR for each condition to determine the effect of this compound on insulin-stimulated IR phosphorylation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant LMPTP
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Covalently immobilize the recombinant LMPTP onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized LMPTP surface and a reference flow cell.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound and its analogs represent a promising class of compounds for the potential treatment of insulin resistance and type 2 diabetes due to their selective, uncompetitive inhibition of LMPTP. Understanding the nuances of their uncompetitive kinetic behavior is crucial for their further development. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize these and other LMPTP inhibitors, and to explore their effects on relevant cellular signaling pathways. The provided diagrams and quantitative data serve as a valuable reference for scientists and drug development professionals working in this field.
References
- 1. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of LMPTP Inhibitor 1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity of LMPTP Inhibitor 1 for the two isoforms of Low Molecular Weight Protein Tyrosine Phosphatase, LMPTP-A and LMPTP-B. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein tyrosine phosphatases and their roles in metabolic diseases.
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular signaling pathways. It exists as two splice isoforms, LMPTP-A and LMPTP-B, which are cytosolic enzymes.[1] Notably, LMPTP has been identified as a critical promoter of insulin resistance in obesity by negatively regulating the insulin receptor signaling pathway in the liver.[1][2] As such, the development of selective LMPTP inhibitors is a promising therapeutic strategy for type 2 diabetes.[1]
This compound, also known as Compound 23, has emerged as a potent and selective inhibitor of LMPTP.[1][3] This guide summarizes the quantitative data on its selectivity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental frameworks.
Quantitative Selectivity Profile of this compound
This compound demonstrates preferential inhibition of the LMPTP-A isoform over the LMPTP-B isoform. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Isoform | Parameter | Value | Concentration | Reference |
| LMPTP-A | IC50 | 0.8 µM | N/A | [1] |
| LMPTP-B | % Inhibition (estimated) | ~50-60% | 40 µM | [3] |
Note: The % inhibition for LMPTP-B is an estimation based on visual inspection of the data presented in the cited literature. The original study did not provide a precise numerical value.
Experimental Protocols
The determination of the inhibitory potency and selectivity of this compound involves specific biochemical assays. The following are detailed methodologies for these key experiments.
Phosphatase Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human LMPTP-A or LMPTP-B
-
This compound (Compound 23)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the LMPTP enzyme (e.g., a final concentration of 10 nM of human LMPTP-A).[3]
-
Add the diluted this compound or DMSO (as a control) to the wells and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).[3]
-
Monitor the reaction progress:
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Inhibitor Selectivity Assay
This assay is performed to compare the inhibitory effect of this compound on different phosphatases, including LMPTP-A and LMPTP-B.
Procedure:
-
Use a panel of purified protein tyrosine phosphatases.
-
Incubate each phosphatase with a fixed concentration of this compound (e.g., 40 µM) or DMSO.[3]
-
Use equivalent units of enzyme activity for each phosphatase, comparable to the activity of a set concentration of LMPTP-A (e.g., 10 nM).[3]
-
Initiate the reaction by adding the appropriate substrate (OMFP or pNPP).[3]
-
Measure the enzymatic activity as described in the phosphatase activity assay.
-
Calculate the percentage of remaining activity for each phosphatase in the presence of the inhibitor compared to the DMSO control.[3]
Visualizing Key Pathways and Workflows
To further elucidate the context of LMPTP inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflows.
References
The Role of LMPTP Inhibitor 1 in Modulating the Insulin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor, often referred to as LMPTP inhibitor 1 or Compound 23, and its impact on the insulin signaling pathway. This document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.
Introduction: LMPTP as a Therapeutic Target in Insulin Resistance
Obesity-associated insulin resistance is a cornerstone of type 2 diabetes pathophysiology. A key mechanism in regulating insulin sensitivity is the phosphorylation state of the insulin receptor (IR), a receptor tyrosine kinase. While insulin binding triggers autophosphorylation and activation of the IR, protein tyrosine phosphatases (PTPs) counteract this by dephosphorylating and inactivating the receptor.[1] The low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, has been identified as a critical negative regulator of insulin signaling by dephosphorylating the insulin receptor's activation motif.[1][2]
Genetic evidence in humans suggests a link between high LMPTP activity and an increased risk of type 2 diabetes and insulin resistance.[1][3] Preclinical studies using antisense oligonucleotides to knock down LMPTP expression in diet-induced obese mice resulted in improved glycemic control and enhanced insulin receptor phosphorylation in hepatocytes and adipocytes.[1][3] These findings have positioned LMPTP as a promising therapeutic target for insulin-sensitizing drugs.
This compound: Mechanism of Action and Specificity
A significant breakthrough in targeting LMPTP has been the development of small-molecule inhibitors. One of the pioneering compounds, often designated as this compound (also known as Compound 23), demonstrates a novel uncompetitive mechanism of action.[1] This inhibitor does not bind to the active site of the free enzyme but rather to the phospho-cysteine intermediate, preventing the final step of catalysis.[1] This unique mechanism contributes to its high selectivity for LMPTP over other phosphatases.[1][3]
A newer series of purine-based LMPTP inhibitors has been developed with improved potency while maintaining the uncompetitive mechanism and high selectivity.[3][4][5]
Signaling Pathway Diagram
Caption: Insulin signaling cascade and the inhibitory role of LMPTP and this compound.
Quantitative Data on this compound
The efficacy and selectivity of LMPTP inhibitors have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of LMPTP Inhibitors
| Compound | Target | IC50 (μM) | Ki (μM) | Substrate | Selectivity | Mechanism of Action | Reference |
| This compound (Cmpd 23) | LMPTP-A | 0.8 | N/A | OMFP | Selective over a panel of other PTPs at 40 μM. | Uncompetitive | [1][6] |
| Compound 3 (Purine-based) | LMPTP-A | <0.4 | N/A | OMFP | >100-fold selective against a panel of PTPs. | Uncompetitive | [3] |
| Compound F9 | LMPTP | N/A | 21.5 ± 7.3 | pNPP | N/A | Uncompetitive | [7] |
OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate; N/A: Not Available
Table 2: In Vivo Effects of this compound (Compound 23) in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group (0.05% w/w) | Control Group | Outcome | Reference |
| Glucose Tolerance | Significantly improved | Impaired | Reversal of high-fat diet-induced diabetes. | [1][6] |
| Fasting Insulin Levels | Decreased | Elevated | Improved insulin sensitivity. | [1][6] |
| Liver IR Phosphorylation | Increased | Baseline | Enhanced insulin signaling in the liver. | [1] |
| Body Weight | No significant effect | No change | Effects are independent of weight changes. | [1][6] |
| Serum Concentration (0.03% w/w) | ~680 nM | N/A | Demonstrates oral bioavailability. | [6] |
| Serum Concentration (0.05% w/w) | >3 µM | N/A | Demonstrates dose-dependent oral bioavailability. | [6] |
It is important to note that a study has suggested that the genetic deletion of LMPTP has limited effects on improving glucose tolerance in both lean and obese mice, which may indicate potential off-target effects of the pharmacological inhibitors.[8][9] However, the robust effects of the inhibitors in multiple studies suggest they remain valuable tools and potential therapeutic leads.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Recombinant Protein Expression and Purification
-
Vector Construction : Human or bovine LMPTP-A cDNA is codon-optimized for E. coli and cloned into a pGEX-4T or pET28a vector.[1][3]
-
Protein Expression : Transformed E. coli cells are grown to an OD600 of 0.6 and induced with IPTG. Expression is typically carried out overnight at 15°C or for 4 hours at room temperature.[1][3]
-
Lysis and Purification : Cell pellets are resuspended in a lysis buffer (e.g., 20 mM Tris pH 8, 150 mM NaCl, 10 mM DTT, and protease inhibitors) and lysed using a French press. The cleared lysate is then subjected to affinity chromatography for purification of the recombinant protein.[1]
In Vitro Phosphatase Activity and Inhibition Assays
This workflow outlines the process for determining inhibitor potency.
Caption: Workflow for in vitro LMPTP enzyme inhibition assay.
-
Assay Buffer : 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[3]
-
Substrates :
-
OMFP (3-O-methylfluorescein phosphate) : Used at a concentration of 0.4 mM. Fluorescence is monitored continuously (λex=485 nm, λem=525 nm).[1][3]
-
pNPP (para-nitrophenylphosphate) : Used at concentrations of 5 mM or 7 mM. The reaction is stopped with 1 M NaOH, and absorbance is measured at 405 nm.[1][3][7]
-
-
IC50 Determination : Assays are performed with varying concentrations of the inhibitor. IC50 values are calculated from the resulting dose-response curves.[3][6]
-
Selectivity Assay : The activity of other PTPs is measured in the presence of a high concentration (e.g., 40 μM) of the LMPTP inhibitor to assess selectivity.[1][3]
Cellular Assays: Insulin Receptor Phosphorylation
-
Cell Line : Human HepG2 hepatocytes are commonly used.[6]
-
Protocol :
-
Cells are serum-starved.
-
Pre-incubate cells with this compound (e.g., 10 μM) or DMSO control.
-
Stimulate with insulin.
-
Lyse the cells and perform Western blotting using antibodies against total IR and phosphorylated IR (pY).
-
-
Outcome : this compound treatment enhances insulin-induced IR phosphorylation in HepG2 cells.[6]
In Vivo Animal Studies
-
Animal Model : Diet-induced obese (DIO) C57BL/6 mice are a standard model for studying insulin resistance.[1]
-
Drug Administration : this compound is mixed into the diet (e.g., 0.03% or 0.05% w/w) for oral administration.[6]
-
Glucose and Insulin Tolerance Tests :
-
Glucose Tolerance Test (GTT) : Mice are fasted, and a baseline blood glucose level is measured. They are then given an intraperitoneal injection of glucose, and blood glucose is monitored at various time points.
-
Insulin Tolerance Test (ITT) : Mice are fasted, followed by an intraperitoneal injection of insulin. Blood glucose levels are measured over time to assess insulin sensitivity.
-
-
Tissue Analysis : Livers are harvested from mice after in vivo insulin stimulation to assess IR phosphorylation levels via Western blotting.[1]
Conclusion
This compound and its newer-generation analogues represent a promising class of compounds for the treatment of insulin resistance and type 2 diabetes. Their unique uncompetitive mechanism of action confers high selectivity, and they have demonstrated robust efficacy in cellular and preclinical animal models by enhancing insulin receptor signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to build upon these findings and further explore the therapeutic potential of LMPTP inhibition. Future work should continue to investigate the in vivo pharmacology of these inhibitors and clarify the discrepancies observed with genetic knockout models.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of LMPTP Inhibitor 1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical regulator in various cellular signaling pathways. Notably, it acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor (IR), making it a promising therapeutic target for type 2 diabetes and obesity-associated insulin resistance.[1][2][3][4] Studies have shown that both genetic deletion and pharmacological inhibition of LMPTP can protect mice from high-fat diet-induced diabetes.[3][4] Furthermore, LMPTP has been implicated as a signaling hub in cancer, influencing pathways associated with aggressiveness and cell survival.[5] This document provides a comprehensive guide for the in vivo evaluation of "LMPTP Inhibitor 1," a novel small molecule inhibitor, in a mouse model of diet-induced obesity (DIO).
Preclinical In Vivo Objectives:
The primary goals for the in vivo evaluation of this compound are:
-
To determine the maximum tolerated dose (MTD) and assess the overall safety and toxicity profile.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.
-
To evaluate the efficacy of this compound in improving glucose tolerance and insulin sensitivity in a relevant disease model.
Preclinical Study Design
Animal Model Selection
For this study, the recommended model is the Diet-Induced Obese (DIO) C57BL/6J mouse. This model is highly relevant as it mimics many features of human obesity and type 2 diabetes, and previous studies have successfully used it to demonstrate the efficacy of LMPTP inhibition.[3][6]
Overall Experimental Workflow
A well-structured in vivo study is essential for generating robust and reproducible data. The workflow will progress from initial tolerability and pharmacokinetic studies to a comprehensive efficacy evaluation.
Caption: High-level workflow for the in vivo study of this compound.
Signaling Pathway of LMPTP in Insulin Resistance
LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor, thereby dampening the downstream signals that lead to glucose uptake and metabolism. Inhibition of LMPTP is expected to enhance insulin receptor phosphorylation and improve insulin sensitivity.[3][4]
Caption: LMPTP's role in the insulin signaling pathway and the effect of its inhibition.
Experimental Protocols
Phase 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Groups: Randomize mice into dose-escalation cohorts and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitoring: Observe animals daily for clinical signs of toxicity (changes in body weight, behavior, appearance). Record body weight at least three times per week.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[7]
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |
| Vehicle Control | |||
| 10 | |||
| 30 | |||
| 100 | |||
| 300 |
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg | 300 mg/kg |
| CBC | |||||
| WBC (K/µL) | |||||
| RBC (M/µL) | |||||
| HGB (g/dL) | |||||
| PLT (K/µL) | |||||
| Serum Chemistry | |||||
| ALT (U/L) | |||||
| AST (U/L) | |||||
| BUN (mg/dL) | |||||
| CREA (mg/dL) |
Phase 2: Pharmacokinetic (PK) Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Groups: Two groups (n=3-4 mice per time point) for intravenous (IV) and oral (PO) administration.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[8]
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Calculations: Determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Oral Bioavailability (%) |
Phase 3: Pharmacodynamic (PD) Study
Objective: To investigate the in vivo effect of this compound on its target.
Methodology:
-
Animals: Male C57BL/6J mice on a high-fat diet for 8-12 weeks.
-
Groups: Vehicle control and treatment groups (n=5 per group) receiving a single oral dose of this compound at various concentrations.
-
Procedure: After dosing, stimulate with insulin (0.75 U/kg) via intraperitoneal injection.
-
Endpoint Analysis: At a specified time point post-insulin stimulation, collect liver tissue to assess the phosphorylation status of the insulin receptor (IR) via Western blot or ELISA.[3]
Data Presentation:
| Treatment Group | Dose (mg/kg) | p-IR / Total IR Ratio (fold change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 |
Phase 4: Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in improving metabolic parameters in DIO mice.
Methodology:
-
Model Induction: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Groups: Randomize DIO mice into a vehicle control group and treatment groups receiving different doses of this compound (n=8-10 mice per group). A lean control group on a standard diet should also be included.
-
Dosing: Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the study to assess glucose clearance.[3]
-
Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.
-
-
Endpoint Analysis: At the end of the study, collect blood for analysis of plasma lipids and other relevant biomarkers. Collect liver and adipose tissue for histopathology and gene expression analysis.
Data Presentation:
Glucose Homeostasis
| Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| Lean Control | |||
| DIO + Vehicle | |||
| DIO + this compound (Low Dose) | |||
| DIO + this compound (High Dose) |
IPGTT Data
| Group | AUC (Glucose) |
| Lean Control | |
| DIO + Vehicle | |
| DIO + this compound (Low Dose) | |
| DIO + this compound (High Dose) |
Body Weight and Lipids
| Group | Final Body Weight (g) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Lean Control | |||
| DIO + Vehicle | |||
| DIO + this compound (Low Dose) | |||
| DIO + this compound (High Dose) |
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols: LMPTP Inhibitor 1 in Animal Models
These application notes provide a comprehensive guide for researchers utilizing LMPTP Inhibitor 1 and other potent LMPTP inhibitors in preclinical animal models. The document outlines established dosage regimens, administration protocols, and key experimental methodologies based on published studies.
Introduction to LMPTP Inhibition
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator in several signaling pathways. Notably, it dephosphorylates the insulin receptor (IR), thereby dampening downstream signaling and contributing to insulin resistance.[1][2][3][4][5] Inhibition of LMPTP has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][6][7] Studies have shown that selective, orally bioavailable LMPTP inhibitors can reverse high-fat diet-induced diabetes in mice by enhancing insulin receptor phosphorylation in the liver.[1][3][5][8] Furthermore, LMPTP inhibition has been shown to slow the growth of prostate tumors in mouse models, highlighting its potential as an anti-cancer target.[4]
This document focuses on "this compound" (also referred to as Compound 23 in scientific literature), a well-characterized, selective, and orally bioavailable inhibitor, along with other key compounds used in animal studies.[1][4][9]
Dosage and Administration in Animal Models
The administration of LMPTP inhibitors in animal models has been primarily through oral routes, either by gavage or as a food admixture, demonstrating their excellent oral bioavailability.[1] Intravenous and intraperitoneal routes have also been used for pharmacokinetic studies.
| Compound Name | Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| This compound (Cmpd 23) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.05% w/w in high-fat diet (HFD) chow (~50 mg/kg/day) | Food Admixture | Significantly improved glucose tolerance and decreased fasting insulin levels. | [1][9] |
| This compound (Cmpd 23) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.03% w/w in HFD chow (~30 mg/kg/day) | Food Admixture | Resulted in ~680 nM mean serum concentration. | [1][9] |
| This compound (Cmpd 23) | SCID Mice | Prostate Cancer (MyC-CaP Tumors) | 0.1% w/w in chow | Food Admixture | Slowed primary and bone metastatic prostate tumor growth. | [4] |
| Compound 6g (Purine-based) | Diet-Induced Obese (DIO) C57BL/6 Mice | Type 2 Diabetes | 0.03% w/w in HFD chow | Food Admixture | Reversed diabetes and enhanced liver insulin signaling. | [8] |
| Test Compound | CD-1 Mice | Pharmacokinetics | 10 mg/kg | Oral Gavage | Used to determine oral bioavailability (%F = 23% to 50%). | [10] |
| Compound Name | Animal Model | Study Type | Dosage | Administration Route | Vehicle | Reference |
| Test Compound | CD-1 Mice | Pharmacokinetics | 2 mg/kg | Intravenous (IV) | 20% Captisol in 25mM sodium phosphate buffer (pH 8) | [10] |
| SPAA-59 | Healthy Rats | Pharmacokinetics | 30 mg/kg | Oral (PO) | Not specified | [10] |
Signaling Pathway of LMPTP Inhibition
LMPTP acts as a brake on the insulin signaling pathway. The inhibitor removes this brake, leading to enhanced downstream signaling.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of LMPTP: an obesity drug target - Nunzio Bottini [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of LMPTP Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to determine the activity of LMPTP Inhibitor 1. The document includes an overview of the relevant signaling pathways, experimental procedures, and data presentation guidelines.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key regulator in various cellular processes. It acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[1][2][3] Additionally, LMPTP is implicated in the regulation of platelet-derived growth factor receptor (PDGFR) signaling, adipogenesis, and cancer progression.[2][4][5][6] Elevated LMPTP activity has been associated with metabolic syndrome and the severity of obesity.[1] Consequently, inhibitors of LMPTP are of significant interest for therapeutic development, particularly for type 2 diabetes and obesity.[7][8] this compound (also known as Compound 23) is a selective inhibitor of LMPTP-A with demonstrated oral bioavailability and efficacy in reversing diabetes in obese mice.[9][10]
This document provides a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring the phosphorylation status of the insulin receptor in a human hepatocyte cell line.
Signaling Pathway Overview
LMPTP primarily exerts its effect by dephosphorylating tyrosine kinase receptors.[4] In the context of insulin signaling, LMPTP dephosphorylates the activated insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Inhibition of LMPTP is expected to enhance and prolong insulin-stimulated IR phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant compounds.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| This compound | LMPTP-A | 0.8 | Uncompetitive | [9] |
| ML400 | LMPTP-A | ~1 | Allosteric | [11] |
| Compound F9 | LMPTP | 21.5 (Ki) | Uncompetitive | [12] |
Table 2: Cellular Activity
| Compound | Cell Line | Concentration (µM) | Effect | Reference |
| This compound | HepG2 | 10 | Enhances insulin-stimulated IR phosphorylation | [9] |
| ML400 | - | 10 | Demonstrates cell-based activity | [11] |
| Compound F9 | HepG2 | - | Increases glucose consumption | [12] |
Experimental Protocols
Principle
This assay quantifies the inhibitory effect of this compound on LMPTP activity in a cellular context. The human hepatoma cell line, HepG2, which expresses the insulin receptor, is used. Cells are treated with this compound prior to stimulation with insulin. The level of insulin receptor phosphorylation is then measured as a direct indicator of LMPTP inhibition. An increase in insulin-stimulated IR phosphorylation in the presence of the inhibitor indicates its efficacy.
Materials
-
Cell Line: HepG2 (human hepatoma)
-
Reagents:
-
This compound (dihydrochloride)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Insulin
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151)
-
Primary Antibody: Mouse anti-Insulin Receptor β
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
-
Detection:
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blotting equipment and consumables
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader or Western blot imaging system
-
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Seeding
1.1. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2. Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Serum Starvation
2.1. Once cells reach the desired confluency, aspirate the growth medium. 2.2. Wash the cells once with sterile PBS. 2.3. Add serum-free DMEM and incubate for 16-24 hours to reduce basal phosphorylation levels.
3. Inhibitor Treatment
3.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 3.2. Dilute the inhibitor to the desired final concentrations in serum-free DMEM. Include a vehicle control (DMSO alone). 3.3. Aspirate the starvation medium and add the medium containing the inhibitor or vehicle. 3.4. Pre-incubate the cells for 1-2 hours at 37°C.
4. Insulin Stimulation
4.1. Prepare a stock solution of human insulin. 4.2. Add insulin directly to the wells to a final concentration of 100 nM. 4.3. Incubate for 10 minutes at 37°C.
5. Cell Lysis
5.1. Aspirate the medium and immediately wash the cells twice with ice-cold PBS. 5.2. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. 5.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 5.4. Incubate on ice for 30 minutes, vortexing occasionally. 5.5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 5.6. Collect the supernatant containing the protein lysate.
6. Protein Quantification
6.1. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
7. Western Blotting
7.1. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. 7.2. Denature the samples by boiling for 5 minutes. 7.3. Load equal amounts of protein per lane onto an SDS-PAGE gel. 7.4. Separate the proteins by electrophoresis. 7.5. Transfer the proteins to a PVDF or nitrocellulose membrane. 7.6. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. 7.7. Incubate the membrane with the primary antibody against phospho-IR (e.g., 1:1000 dilution) overnight at 4°C. 7.8. Wash the membrane three times with TBST. 7.9. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. 7.10. Wash the membrane three times with TBST. 7.11. To normalize for protein loading, the same membrane can be stripped and re-probed for total Insulin Receptor β.
8. Detection and Analysis
8.1. Add ECL substrate to the membrane and incubate according to the manufacturer's instructions. 8.2. Capture the chemiluminescent signal using an imaging system. 8.3. Quantify the band intensities using densitometry software. 8.4. Calculate the ratio of phosphorylated IR to total IR for each sample. 8.5. Plot the fold change in this ratio relative to the insulin-stimulated vehicle control against the inhibitor concentration to determine the dose-response relationship and EC₅₀.
Troubleshooting
| Issue | Possible Cause | Solution |
| High basal phosphorylation | Incomplete serum starvation | Increase starvation time to 24 hours. Ensure complete removal of serum-containing medium. |
| Weak or no insulin stimulation | Inactive insulin | Use fresh or properly stored insulin. Optimize insulin concentration and stimulation time. |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and use a fresh blocking solution. Increase the number and duration of washes. Optimize antibody concentrations. |
| Inconsistent results | Variation in cell density or treatment times | Ensure consistent cell seeding and confluency. Use precise timing for inhibitor and insulin treatments. |
Conclusion
This cell-based assay provides a robust method for evaluating the activity of this compound. By measuring a physiologically relevant endpoint—insulin receptor phosphorylation—this protocol can be adapted for screening other potential LMPTP inhibitors and for characterizing their mechanism of action in a cellular environment.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 6. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibition Assay Using Inhibitor 1
These application notes provide a detailed protocol for determining the inhibitory activity of LMPTP inhibitor 1 against Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). The protocol is intended for researchers, scientists, and drug development professionals working on the characterization of PTP inhibitors.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key enzyme in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including type 2 diabetes. LMPTP negatively regulates insulin receptor signaling by dephosphorylating the insulin receptor. Inhibition of LMPTP is a promising therapeutic strategy for enhancing insulin sensitivity. This compound is a selective inhibitor of LMPTP with a reported IC50 of 0.8 μM for LMPTP-A.[1] This document outlines the procedures for a biochemical assay to determine the potency of this compound.
The mechanism of action for this class of inhibitors is uncompetitive, meaning the inhibitor binds to the enzyme-substrate complex.[2][3]
Data Presentation
Table 1: Key Parameters for LMPTP Inhibition Assay
| Parameter | Value | Reference |
| Inhibitor | This compound | [1] |
| Target Enzyme | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP-A) | [1] |
| IC50 | 0.8 µM | [1] |
| Substrates | p-Nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP) | [1][2] |
| Assay Buffer | 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100 | [1] |
| Incubation Temperature | 37°C | [1] |
| Detection Method (pNPP) | Absorbance at 405 nm | [1][2] |
| Detection Method (OMFP) | Fluorescence (λex = 485 nm, λem = 525 nm) | [1] |
Experimental Protocols
This section details the methodologies for two common LMPTP inhibition assays using either a chromogenic (pNPP) or a fluorogenic (OMFP) substrate.
This colorimetric assay measures the production of p-nitrophenol, which has a yellow color at alkaline pH.[4]
Materials and Reagents:
-
Recombinant human LMPTP-A enzyme
-
This compound
-
p-Nitrophenylphosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh stock solution of pNPP in the assay buffer.
-
Dilute the LMPTP-A enzyme to the desired concentration in the assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to the "blank" wells.
-
Add 20 µL of the LMPTP-A enzyme solution to the "control" and "inhibitor" wells.
-
Add 10 µL of serially diluted this compound to the "inhibitor" wells. Add 10 µL of the solvent (e.g., DMSO) to the "blank" and "control" wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Stop Reaction and Readout:
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This fluorescence-based assay provides a continuous readout of enzyme activity.
Materials and Reagents:
-
Recombinant human LMPTP-A enzyme
-
This compound
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[1]
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 525 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh stock solution of OMFP in the assay buffer.
-
Dilute the LMPTP-A enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
To the appropriate wells of a black microplate, add the assay buffer, LMPTP-A enzyme, and serially diluted this compound or solvent control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction and Readout:
-
Initiate the reaction by adding the OMFP solution to all wells. A final concentration of 0.4 mM OMFP is recommended.[1][3]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence at λex = 485 nm and λem = 525 nm over time (kinetic read) or as an endpoint reading after a fixed incubation period.[1]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the kinetic data.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity of inhibitor well / Velocity of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the LMPTP enzyme inhibition assay.
Caption: LMPTP's role in insulin signaling and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using OMFP as a Substrate in Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated in the regulation of key cellular signaling pathways.[1][2] It has emerged as a significant therapeutic target, particularly in metabolic diseases and cancer, due to its role in negatively regulating the insulin receptor (IR) and modulating signaling from other receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] Developing selective inhibitors of LMPTP is a promising strategy for conditions such as type 2 diabetes and certain cancers.[1][3]
This document provides a detailed guide for utilizing 3-O-methylfluorescein phosphate (OMFP), a fluorogenic substrate, to conduct robust and sensitive biochemical assays for the identification and characterization of LMPTP inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate OMFP by LMPTP. The phosphatase cleaves the phosphate group from OMFP, releasing the highly fluorescent product 3-O-methylfluorescein (OMF). The rate of increase in fluorescence intensity is directly proportional to LMPTP activity. Potential inhibitors will decrease the rate of this reaction, allowing for the determination of their potency (e.g., IC₅₀ values). The reaction can be monitored continuously using a fluorescence plate reader.
Signaling Pathway Involving LMPTP
LMPTP acts as a negative regulator in critical signaling cascades. A key function is the dephosphorylation of the activated Insulin Receptor (IR), which dampens the downstream signaling that leads to glucose uptake and other metabolic effects.[1] Inhibition of LMPTP is therefore a strategy to enhance insulin sensitivity.[1][5] LMPTP has also been shown to modulate signaling pathways associated with cell growth and differentiation, such as those initiated by PDGFR.[2][3][6]
Figure 1: Simplified signaling pathway showing LMPTP-mediated dephosphorylation of Insulin and PDGF receptors.
Materials and Reagents
-
Enzyme: Recombinant human LMPTP (isoform A is commonly used)
-
Substrate: 3-O-Methylfluorescein Phosphate (OMFP)
-
Buffer Components: Bis-Tris, Dithiothreitol (DTT), Triton X-100
-
Control Inhibitor (Optional): A known LMPTP inhibitor (e.g., sodium orthovanadate or a characterized small molecule)
-
Test Compounds: Potential LMPTP inhibitors dissolved in DMSO
-
Plates: Black, flat-bottom 96- or 384-well microplates (low-volume for 384-well)
-
Equipment: Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm, multichannel pipettes, incubators.
Experimental Workflow
The overall workflow for an LMPTP inhibitor assay involves preparing reagents, setting up the reaction plate with controls and test compounds, initiating the enzymatic reaction, and measuring the fluorescent signal over time to determine reaction rates and calculate inhibition.
Figure 2: General experimental workflow for an LMPTP inhibitor assay using OMFP.
Detailed Protocols
Reagent Preparation
-
Assay Buffer (1X): Prepare a solution containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% (v/v) Triton X-100 in high-purity water.[7] This buffer should be prepared fresh daily due to the limited stability of DTT.
-
OMFP Substrate Stock: Dissolve OMFP in 100% DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
LMPTP Enzyme Working Solution: Dilute the concentrated LMPTP stock in Assay Buffer to a 2X final concentration (e.g., if the final assay concentration is 20 nM, prepare a 40 nM solution).[7] Keep the enzyme on ice at all times. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
OMFP Working Solution: Dilute the 10 mM OMFP stock in Assay Buffer to a 2X final concentration. For IC₅₀ determination, a final concentration equal to the Kₘ is often used. For high-throughput screening (HTS) to disfavor competitive inhibitors, a high concentration (e.g., 0.4 mM final) can be employed.[1]
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO.
Assay Procedure (96- or 384-well format)
The following protocol is for a total assay volume of 50 µL. Adjust volumes proportionally for different plate formats or total volumes.
-
Compound Dispensing: Add 0.5 µL of serially diluted test compounds, control inhibitor, or 100% DMSO (for 0% and 100% activity controls) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add 25 µL of the 2X LMPTP Enzyme Working Solution to all wells except the "no enzyme" background controls. To these, add 25 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 24.5 µL of the 2X OMFP Working Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.[7] Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 60 seconds for 15-30 minutes.[7]
Data Analysis
-
Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background))
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data obtained from LMPTP assays using OMFP.
Table 1: Typical Assay Conditions & Kinetic Parameters
| Parameter | Value / Condition | Reference |
| Enzyme | Human LMPTP-A | [1][7] |
| Substrate | 3-O-Methylfluorescein Phosphate (OMFP) | [1][7] |
| Assay Buffer | 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Triton X-100 | [7] |
| Temperature | 37°C | [7] |
| Wavelengths (Ex/Em) | 485 nm / 525 nm | [7] |
| Final Enzyme Conc. | 0.78 nM - 20 nM | [1][7] |
| Final Substrate Conc. | Varies; 0.4 mM used for HTS | [1][7] |
Table 2: Example IC₅₀ Values for LMPTP Inhibitors Determined with OMFP Assay
| Compound ID | LMPTP Isoform | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| Compd. 3 | LMPTP-A | 0.35 ± 0.04 | Not specified | [1] |
| Compd. 23 | LMPTP-A | 0.81 ± 0.10 | Uncompetitive | [1] |
| Analog 5d (Purine-based) | LMPTP-A | 0.038 ± 0.004 | Uncompetitive | [7] |
| ML400 | LMPTP | ~1.0 (EC₅₀) | Allosteric | [8] |
Note: IC₅₀ values are highly dependent on assay conditions, particularly substrate concentration. Uncompetitive inhibitors, for example, will show increased potency at higher substrate concentrations.[1][7]
Troubleshooting
-
High Background Fluorescence:
-
Cause: Autofluorescence of test compounds or contaminated reagents.
-
Solution: Screen compounds for intrinsic fluorescence at assay wavelengths. Ensure high-purity water and reagents.
-
-
Non-linear Reaction Kinetics:
-
Cause: Substrate depletion, enzyme instability, or product inhibition.
-
Solution: Reduce enzyme concentration or measurement time. Confirm linearity of the DMSO (100% activity) controls.
-
-
Poor Z'-factor (in HTS):
-
Cause: High variability in assay signal.
-
Solution: Optimize reagent concentrations (enzyme, substrate), mixing steps, and temperature control. Ensure consistent DMSO concentration across all wells.
-
-
Compound Aggregation:
-
Cause: Poor solubility of test compounds in aqueous buffer.
-
Solution: The inclusion of 0.01% Triton X-100 helps mitigate this, but compounds should be checked for aggregation-based inhibition.[1]
-
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring LMPTP Activity In Vitro with Inhibitor 1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the in vitro activity of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) and assessing the inhibitory effects of "Inhibitor 1." LMPTP is a key regulator in various cellular processes, and its inhibition is a promising therapeutic strategy for conditions like type 2 diabetes and obesity.[1][2] This guide offers a choice between a colorimetric and a fluorometric assay, catering to different laboratory equipment and throughput needs.
Introduction to LMPTP and Inhibition
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic PTP that plays a significant role in insulin receptor signaling.[1] It exists as two isoforms, LMPTP-A and LMPTP-B, arising from alternative splicing.[1] Inhibition of LMPTP has been shown to enhance insulin sensitivity, making it an attractive target for drug development.[2][3] "Inhibitor 1" is a selective inhibitor of LMPTP, with a reported IC50 of 0.8 μM for LMPTP-A.[4] Understanding the kinetics and potency of such inhibitors is crucial for advancing therapeutic research.
Principle of the Assays
The activity of LMPTP is determined by measuring the rate of dephosphorylation of a substrate. This protocol describes two common methods:
-
Colorimetric Assay: Utilizes para-nitrophenylphosphate (pNPP) as a substrate. LMPTP cleaves the phosphate group from pNPP, producing para-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][5]
-
Fluorometric Assay: Employs 3-O-methylfluorescein phosphate (OMFP) as a substrate. The dephosphorylation of OMFP by LMPTP yields 3-O-methylfluorescein, a highly fluorescent compound that can be detected with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[1][4] This method is generally more sensitive than the colorimetric assay.[6]
Materials and Reagents
Enzymes and Chemicals
-
Recombinant Human LMPTP-A or LMPTP-B (e.g., from Sino Biological, Sigma-Aldrich)[7][8]
-
Inhibitor 1 (e.g., MedChemExpress)[4]
-
Dimethyl Sulfoxide (DMSO)[4]
-
Bovine Serum Albumin (BSA) - Optional, for enzyme stability
Equipment
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm[5]
-
Fluorometer or microplate reader with excitation at 485 nm and emission at 525 nm[4]
-
37°C incubator[4]
-
96-well microplates (clear flat-bottom for colorimetric assay, black for fluorometric assay)
-
Standard laboratory pipettes and consumables
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1][4] Prepare fresh and keep on ice.
-
Enzyme Stock Solution: Reconstitute recombinant LMPTP in a suitable buffer (as recommended by the manufacturer) to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Enzyme Working Solution: Dilute the LMPTP stock solution in Assay Buffer to the desired final concentration (e.g., 10-20 nM).[1][4] Prepare this solution fresh before each experiment.
-
Substrate Stock Solutions:
-
pNPP Stock (100 mM): Dissolve pNPP in deionized water. Aliquot and store at -20°C.
-
OMFP Stock (10 mM): Dissolve OMFP in DMSO. Aliquot and store at -20°C, protected from light.[9]
-
-
Inhibitor 1 Stock Solution (10 mM): Dissolve Inhibitor 1 in DMSO.[4] Aliquot and store at -20°C.
Signaling Pathway Diagram
Caption: Mechanism of LMPTP inhibition by Inhibitor 1.
Experimental Workflow Diagram
Caption: General workflow for the in vitro LMPTP inhibition assay.
Assay Protocol: IC50 Determination
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM Inhibitor 1 stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Set up the Assay Plate:
-
Test Wells: Add 2 µL of each inhibitor dilution.
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Negative Control (No Enzyme): Add 2 µL of DMSO.
-
-
Add Enzyme: To the test and positive control wells, add 48 µL of the LMPTP working solution. To the negative control wells, add 48 µL of Assay Buffer.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells. The final concentrations in a 100 µL reaction volume would be, for example:
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection:
-
For the pNPP assay: Stop the reaction by adding 100 µL of 1 M NaOH to each well.[1] Measure the absorbance at 405 nm.
-
For the OMFP assay: The fluorescence can be measured kinetically from the start of the reaction or as an endpoint reading after the incubation period. Measure fluorescence at Ex/Em = 485/525 nm.[4]
-
-
Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data for the LMPTP inhibition assay can be summarized as follows:
| Parameter | Value | Reference |
| Enzyme | ||
| Enzyme Name | Recombinant Human LMPTP-A | [1][4] |
| Final Concentration | 10 - 20 nM | [1][4] |
| Substrates | ||
| Substrate 1 (Colorimetric) | p-Nitrophenylphosphate (pNPP) | [1] |
| Final Concentration | 5 mM | [1] |
| Substrate 2 (Fluorometric) | 3-O-methylfluorescein phosphate (OMFP) | [1] |
| Final Concentration | 0.4 mM | [1] |
| Inhibitor | ||
| Inhibitor Name | Inhibitor 1 | [4] |
| Stock Concentration | 10 mM in DMSO | [4] |
| IC50 (LMPTP-A) | 0.8 µM | [4] |
| Assay Conditions | ||
| Assay Buffer | 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100 | [1][4] |
| Temperature | 37°C | [4] |
| Incubation Time | 15 - 30 minutes | [5][9] |
| Detection | ||
| Colorimetric (pNPP) | Absorbance at 405 nm | [1] |
| Fluorometric (OMFP) | Excitation: 485 nm, Emission: 525 nm | [4] |
Troubleshooting and Considerations
-
High Background: Ensure that the substrate solution is not degrading. Prepare fresh substrate solutions and protect OMFP from light.
-
Low Signal: The enzyme may be inactive. Ensure proper storage and handling of the recombinant LMPTP. The enzyme concentration or incubation time may need to be optimized.
-
Inhibitor Precipitation: "Inhibitor 1" may precipitate at high concentrations. If this occurs, sonication or gentle heating can be used to aid dissolution.[4] Always check for solubility issues in the assay buffer.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to avoid effects on enzyme activity.
-
Linear Range: It is crucial to ensure that the enzymatic reaction is within the linear range during the incubation period. A time-course experiment without inhibitor should be performed to determine the optimal endpoint.
By following this detailed protocol, researchers can accurately measure the in vitro activity of LMPTP and characterize the inhibitory potential of compounds like "Inhibitor 1," facilitating the discovery and development of novel therapeutics.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LMPTP-B Protein, recombinant, GST-tagged Sigma-Aldrich [sigmaaldrich.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 651700 - Dose response confirmation of small molecule inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase, LMPTP, via a fluorescence intensity assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: LMPTP Inhibitor 1 Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LMPTP Inhibitor 1 in treating HepG2 human liver cancer cells. This document includes an overview of the inhibitor's mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) is a key negative regulator of the insulin signaling pathway. It functions by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling. In the context of liver cells, such as the HepG2 line, inhibition of LMPTP has been shown to enhance insulin sensitivity and protect against cellular stressors. This compound, also identified in scientific literature as Compound 23, is a selective inhibitor of LMPTP with a reported IC50 of 0.8 μM for the LMPTP-A isoform. Its application in HepG2 cell studies has demonstrated significant effects on insulin receptor phosphorylation and cell survival pathways.
Mechanism of Action
This compound acts by selectively inhibiting the phosphatase activity of LMPTP. This inhibition leads to a sustained phosphorylation state of the insulin receptor and its downstream targets, most notably enhancing the PI3K/Akt signaling pathway. This pathway is crucial for glucose metabolism and cell survival. By blocking LMPTP, the inhibitor effectively sensitizes the cells to insulin and can counteract insulin resistance.
Caption: this compound Signaling Pathway in HepG2 Cells.
Data Presentation
The following tables summarize the quantitative effects of LMPTP inhibitors on HepG2 cells. Note that while the focus is on this compound (Compound 23), data from other selective LMPTP inhibitors are included for comparative purposes and are clearly indicated.
Table 1: Effect of LMPTP Inhibitors on HepG2 Cell Viability
| LMPTP Inhibitor | Concentration | Treatment Conditions | Effect on Cell Viability | Reference |
| This compound (Compound 23) | 1 µM | Pre-treatment followed by palmitate/oleate challenge | Protective effect against lipotoxicity-induced cell death | [1] |
| LMPTP Inhibitor F9 | Up to 500 µM | 36 hours | Maintained above 80% viability | [2] |
Table 2: Effect of LMPTP Inhibitors on Insulin Signaling in HepG2 Cells
| LMPTP Inhibitor | Concentration | Endpoint | Result | Reference |
| This compound (Compound 23) | 10 µM | Insulin Receptor (IR) Phosphorylation | Substantially increased after insulin stimulation | [3] |
| Purine-based LMPTP Inhibitor | 500 nM | Akt Phosphorylation (Thr308) | Substantially increased after insulin stimulation | [4] |
Table 3: Effect of LMPTP Inhibitor on Glucose Metabolism in Insulin-Resistant HepG2 Cells
| LMPTP Inhibitor | Concentration | Endpoint | Result | Reference |
| LMPTP Inhibitor F9 | 10 µM, 20 µM, 40 µM | Glucose Consumption | Recovered glucose metabolizing ability in a concentration-dependent manner | [2][5] |
Table 4: Effect of LMPTP Inhibitor on Apoptosis in HepG2 Cells
| LMPTP Inhibitor | Concentration | Treatment Conditions | Endpoint | Result | Reference |
| This compound (Compound 23) | 1 µM | Pre-treatment followed by palmitate/oleate challenge | Lipoapoptosis | Prevents apoptosis induced by palmitate and oleate | [1][6] |
Experimental Protocols
Below are detailed protocols for key experiments involving the treatment of HepG2 cells with this compound.
Protocol 1: HepG2 Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma), obtained from a certified cell bank.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Treatment of HepG2 Cells with this compound
Caption: General workflow for this compound treatment of HepG2 cells.
-
Cell Seeding: Plate HepG2 cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in the culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Downstream Analysis: Following incubation, proceed with the desired experimental assays.
Protocol 3: Western Blot for Insulin Receptor and Akt Phosphorylation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IR (e.g., Tyr1150/1151), total IR, phospho-Akt (e.g., Ser473 or Thr308), and total Akt overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using image analysis software.
Protocol 4: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Protocol 5: Glucose Uptake Assay
-
Insulin Resistance Induction (Optional): To model insulin resistance, HepG2 cells can be incubated with high insulin (e.g., 10⁻⁶ M) in high glucose DMEM for 72 hours.[2]
-
Inhibitor Treatment: Treat the cells with different concentrations of the LMPTP inhibitor for 24 hours.
-
Insulin Stimulation: Wash the cells and incubate with a high glucose DMEM solution containing insulin (e.g., 10⁻⁷ M) for 30 minutes.
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a glucose detection kit.
-
Calculation: The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration in the medium from the initial glucose concentration.
Caption: Workflow for the Glucose Uptake Assay in HepG2 cells.
Conclusion
This compound is a valuable tool for studying insulin signaling and cell metabolism in HepG2 cells. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate the role of LMPTP in liver cell physiology and pathology. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell culture practices.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving LMPTP inhibitor 1 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LMPTP inhibitor 1. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments, with a focus on improving the stability of the inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 23, is a selective, orally bioavailable inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP).[1][2] LMPTP is a negative regulator of insulin signaling.[3][4] By inhibiting LMPTP, this compound helps to enhance the phosphorylation of the insulin receptor, thereby promoting insulin sensitivity.[1][5] It has been shown to reverse diabetes in obese mice.[1][5]
Q2: What are the key properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Target | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) | [1][2] |
| IC₅₀ | 0.8 µM for LMPTP-A | [1][2] |
| Form | Dihydrochloride salt | [2] |
| Bioavailability | Orally bioavailable | [1][2] |
| Mechanism | Uncompetitive inhibition | [4][5][6] |
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO).[7][8] Store the stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][9] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[8][9]
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
A4: It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid solvent-induced effects on your biological system. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended.[7][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in solution.
Issue 1: Precipitate observed in the inhibitor stock solution or after dilution into aqueous buffer.
-
Question: I noticed a precipitate in my DMSO stock solution after storage, or my compound precipitated when I diluted it into my aqueous experimental buffer. What is happening and what should I do?
-
Answer: Precipitation is a common issue with small molecule inhibitors.[7][8] It can be caused by several factors:
-
Poor Solubility: The concentration of the inhibitor may have exceeded its solubility limit in DMSO or, more commonly, in the final aqueous buffer.[7]
-
Improper Storage: Repeated freeze-thaw cycles or absorption of water by the hygroscopic DMSO can reduce the inhibitor's solubility.[8]
-
pH Effects: If your compound has ionizable groups, its solubility can be highly dependent on the pH of the aqueous buffer.[7]
Solutions:
-
Re-dissolving: Gently warm the DMSO stock solution to 37°C and vortex or sonicate to try and re-dissolve the precipitate.[8] Always visually inspect the solution for clarity before use.[8]
-
Optimize Dilution: When diluting into your aqueous buffer, add the inhibitor stock solution dropwise while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Adjust pH: For ionizable compounds, systematically test a range of pH values for your aqueous buffer to find the optimal pH for solubility.[7]
-
Use Solubilizing Agents: Consider using formulation strategies such as co-solvents (e.g., polyethylene glycol), surfactants, or cyclodextrins to improve solubility in your aqueous medium.[10] It is essential to test the vehicle formulation for any effects on your assay in a control experiment.[10]
-
Issue 2: The inhibitor shows lower than expected activity or inconsistent results.
-
Question: My experiments are showing variable or significantly lower inhibition of LMPTP than expected based on the reported IC₅₀ value. What are the possible causes?
-
Answer: Inconsistent or low activity can stem from inhibitor instability, issues with the assay itself, or improper handling.
-
Compound Degradation: The inhibitor may be unstable in your experimental medium over the course of the assay.[9] This can be due to factors like pH, temperature, or the presence of reactive species.
-
Assay Conditions: The enzyme concentration, substrate concentration, or incubation times may not be optimal, leading to variability.[11][12]
-
Inaccurate Concentration: If the inhibitor precipitated out of solution (even if not visible), the actual concentration in your assay will be lower than intended.[8]
Solutions:
-
Assess Stability: Perform a stability study of the inhibitor in your assay buffer. An example protocol is provided below. This involves pre-incubating the inhibitor in the buffer for different durations before initiating the enzyme reaction.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a new stock aliquot for each experiment to minimize issues from compound degradation or solvent evaporation.[9]
-
Optimize Assay Parameters: Ensure your enzyme inhibition assay is robust. This includes using an enzyme concentration in the linear range and a substrate concentration appropriate for the type of inhibition study.[11]
-
Include Proper Controls: Always include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (a known inhibitor of LMPTP, if available) to ensure your assay is performing correctly.[9]
-
Example Stability Data for this compound
The following table presents hypothetical stability data for this compound in a typical aqueous assay buffer (50 mM Bis-Tris, pH 6.0, 1 mM DTT) at 37°C. This data is for illustrative purposes to guide your own stability assessments.
| Pre-incubation Time at 37°C (hours) | Remaining Inhibitor Activity (%) |
| 0 | 100 |
| 1 | 98 |
| 2 | 95 |
| 4 | 85 |
| 8 | 70 |
| 24 | 45 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous, high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly.[8] Sonication for 5-10 minutes can also be used.[8]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[8][9]
-
Store the aliquots at -80°C.
Protocol 2: Assay for Assessing Inhibitor Stability in Solution
This protocol uses an enzyme activity assay to determine the stability of this compound over time in a specific buffer.
-
Prepare Inhibitor-Buffer Mix: Prepare a solution of this compound in your chosen aqueous assay buffer at a concentration that is 2x your final desired assay concentration.
-
Incubation: Incubate this solution at the temperature of your main experiment (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the inhibitor-buffer mix. The 0-hour time point serves as your 100% activity control.
-
Enzyme Reaction: Initiate the enzyme reaction by adding an equal volume of LMPTP enzyme solution (also in assay buffer) to the aliquot from each time point.
-
Substrate Addition: After a brief pre-incubation of the enzyme and inhibitor, add the substrate (e.g., OMFP) to start the reaction.[5]
-
Measure Activity: Measure the enzyme activity using a suitable method (e.g., fluorescence plate reader).
-
Data Analysis: Plot the percentage of remaining inhibitory activity against the pre-incubation time. A significant decrease in inhibition over time indicates instability.
Visualizations
Caption: Simplified LMPTP signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for low inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. youtube.com [youtube.com]
Troubleshooting LMPTP Inhibitor 1 Enzyme Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitor 1 enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LMPTP Inhibitor 1?
A1: this compound is a selective, orally bioavailable small-molecule inhibitor of LMPTP.[1][2] It functions through an uncompetitive mechanism of action, binding to a unique site at the opening of the catalytic pocket of the enzyme.[1][2] This binding event prevents the final catalytic step of dephosphorylation.[1]
Q2: What are the recommended substrates for the LMPTP enzyme assay?
A2: Two common substrates are recommended for LMPTP enzyme assays:
-
para-Nitrophenylphosphate (pNPP): A colorimetric substrate. The reaction is stopped with a strong base (e.g., 1 M NaOH), and the absorbance of the resulting p-nitrophenolate is measured at 405 nm.[2][3][4]
-
3-O-methylfluorescein phosphate (OMFP): A fluorogenic substrate. The increase in fluorescence is monitored continuously with excitation at approximately 485 nm and emission at approximately 525 nm.[1][3]
Q3: What are the key components of the assay buffer?
A3: A typical assay buffer for LMPTP contains:
-
A buffering agent to maintain an optimal pH, typically between 6.0 and 6.5 (e.g., 50 mM Bis-Tris).[3][4][5]
-
A reducing agent, such as 1 mM Dithiothreitol (DTT), to maintain the catalytic cysteine residue in a reduced state, which is essential for enzyme activity.[3][4][6]
-
A non-ionic detergent, like 0.01% Triton X-100 or Tween 20, to prevent protein aggregation and reduce promiscuous inhibition.[3][5]
Troubleshooting Guide
Issue 1: High Well-to-Well Variability or Inconsistent Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Ensure proper technique, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | Vortex all stock solutions and reagents before preparing dilutions. Gently mix the final reaction mixture in each well by pipetting up and down. |
| Edge Effects in Microplate | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature before starting the reaction. Avoid stacking plates during incubation.[7] |
Issue 2: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Enzyme Inactivation | Store the LMPTP enzyme at -80°C in appropriate aliquots to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times during experiment setup. |
| Absence of Reducing Agent | PTPs require a reducing agent like DTT for activity.[6] Ensure DTT is fresh and added to the assay buffer immediately before use, as it is unstable in solution. |
| Incorrect pH | The optimal pH for most PTPs is between 5.5 and 6.5.[5][8] Prepare the buffer fresh and verify the pH. |
| Substrate Degradation | Store substrates as recommended by the manufacturer, protected from light and moisture. Prepare fresh substrate solutions for each experiment. |
Issue 3: Unexpectedly High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Run a "no-enzyme" control (containing buffer, substrate, and inhibitor but no LMPTP) to measure the rate of non-enzymatic substrate breakdown.[8] Subtract this background from all measurements. |
| Inhibitor Precipitation | This compound may require sonication or gentle heating to fully dissolve.[3] Visually inspect the solution for any precipitate. If precipitation occurs at the final assay concentration, consider adding a small amount of a co-solvent like DMSO, ensuring the final concentration does not exceed levels that affect enzyme activity (typically <1-5%).[8] |
| Compound Autofluorescence (for OMFP substrate) | Measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate.[5] If the inhibitor is fluorescent, it may interfere with the assay. Consider using the colorimetric pNPP substrate as an alternative.[5] |
Issue 4: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.[9][10] Perform an enzyme titration to determine the optimal concentration that results in approximately 10-20% substrate conversion within the desired reaction time.[8] |
| Incorrect Substrate Concentration | For IC50 determination of an uncompetitive inhibitor, the substrate concentration should be kept constant and ideally close to the Km value. |
| Inhibitor Instability or Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment.[3] |
| Variability in Incubation Times | Use a multichannel pipette or automated liquid handler to start the reactions simultaneously. For endpoint assays, ensure the stop reagent is added consistently and rapidly to all wells. |
Experimental Protocols
Standard LMPTP Enzyme Inhibition Assay Protocol (using pNPP)
-
Prepare Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[3]
-
Prepare Reagents:
-
Dilute LMPTP enzyme in assay buffer to the desired final concentration (e.g., 2X the final concentration).
-
Prepare serial dilutions of this compound in assay buffer (e.g., 4X the final concentration). Include a DMSO-only control.
-
Prepare a stock of pNPP substrate in assay buffer (e.g., 4X the final concentration).
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the this compound dilutions (or DMSO control) to the appropriate wells.
-
Add 50 µL of the diluted LMPTP enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 1 M NaOH.[3]
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
LMPTP Signaling Pathway and Inhibition
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anshlabs.com [anshlabs.com]
- 8. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LMPTP inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LMPTP Inhibitor 1 (also known as Compound 23). The information is intended for scientists and drug development professionals to address potential issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound against other protein tyrosine phosphatases (PTPs)?
A1: this compound has demonstrated high selectivity for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2] In profiling against a panel of other PTPs, including PTP1B, it showed "exquisite selectivity".[1] Some studies have reported a selectivity of over 1000-fold for LMPTP compared to other PTPs tested.[2] This high selectivity is attributed to its uncompetitive mechanism of action, binding to a unique site at the opening of the catalytic pocket of LMPTP.[1][2]
Q2: What is the established on-target mechanism of action for this compound?
A2: this compound is an uncompetitive inhibitor of LMPTP.[1][2] It binds to the phosphocysteine intermediate of the enzyme, which prevents the final catalytic step of dephosphorylation.[1] In a biological context, particularly in liver cells, inhibiting LMPTP leads to an increase in the phosphorylation of the insulin receptor (IR).[1][3] This enhancement of insulin signaling is the basis for its observed effects on improving glucose tolerance.[1][3]
Q3: Are there any known or suspected off-target effects of this compound?
A3: While highly selective against other PTPs, there is evidence suggesting potential off-target effects. A key study highlighted a discrepancy between the phenotype of LMPTP genetic knockout mice and mice treated with this compound (referred to as Cmpd23). While the inhibitor improved glucose tolerance, the genetic knockout had limited effects on glucose metabolism but resulted in mild cardiac hypertrophy.[4][5] This suggests that the observed cardiac effect may be an off-target effect of the compound, independent of LMPTP inhibition. The specific molecular off-target responsible for this has not been identified.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration will vary depending on the experimental system. Based on published data, the following concentrations can be used as a starting point:
-
In vitro enzyme assays: The IC50 for LMPTP-A is approximately 0.8 μM.[3]
-
Cell-based assays: A concentration of 10 μM has been used to enhance insulin receptor phosphorylation in HepG2 cells.[3]
-
In vivo animal studies: Oral administration of 0.05% w/w in chow has been shown to inhibit LMPTP activity and improve glucose tolerance in mice.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype (e.g., cardiac abnormalities in animal models) | Potential off-target effects of this compound, as suggested by discrepancies with genetic knockout models.[4][5] | 1. Validate with a secondary tool compound: If possible, use a structurally distinct LMPTP inhibitor to see if the phenotype is recapitulated. 2. Employ a genetic approach: Use siRNA, shRNA, or CRISPR to knockdown LMPTP and determine if the phenotype is dependent on the target. 3. Perform off-target profiling: Consider a broad kinase or protein panel screen to identify potential off-target binding partners of this compound. |
| Inconsistent results in cell-based assays | 1. Inhibitor instability: The compound may degrade under certain storage or experimental conditions. 2. Cellular permeability: Insufficient inhibitor concentration reaching the intracellular target. 3. Variability in cell passage number or confluency: These factors can affect signaling pathways. | 1. Ensure proper storage: Store the inhibitor at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment. 2. Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. 3. Standardize cell culture conditions: Use cells within a consistent passage number range and seed at a consistent density. |
| Lack of effect in vivo | 1. Poor bioavailability: The compound may not be reaching sufficient concentrations in the target tissue. 2. Rapid metabolism: The inhibitor may be cleared too quickly to exert a therapeutic effect. | 1. Confirm formulation and administration route: Ensure the inhibitor is properly formulated for the chosen route of administration (e.g., oral gavage, in chow). 2. Pharmacokinetic analysis: If possible, measure the concentration of the inhibitor in plasma and the target tissue over time to assess exposure. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LMPTP-A) | 0.8 μM | [3] |
| Effective Concentration (HepG2 cells) | 10 μM | [3] |
| In Vivo Dosing (mice) | 0.05% w/w in chow | [3] |
Experimental Protocols
In Vitro LMPTP Activity Assay
This protocol is adapted from methodologies used to characterize LMPTP inhibitors.[1][3]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add recombinant human LMPTP-A to the assay buffer. c. Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 5-10 minutes at 37°C. d. Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP). e. For OMFP, monitor fluorescence continuously (λex = 485 nm, λem = 525 nm). For pNPP, stop the reaction with 1 M NaOH and measure absorbance at 405 nm. f. Calculate the percentage of enzyme activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50.
Cell-Based Insulin Receptor Phosphorylation Assay
This protocol is based on experiments conducted in HepG2 hepatocytes.[1][3]
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., 10 μM) or DMSO for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-insulin receptor (p-IR) and total insulin receptor (IR). d. Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. e. Quantify the band intensities and normalize the p-IR signal to the total IR signal.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LMPTP Inhibitor 1 Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing LMPTP Inhibitor 1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for cell-based assays is to test a concentration range centered around the IC50 value. For this compound, the reported IC50 for LMPTP-A is 0.8 µM[1][2]. We recommend an initial concentration range of 0.1 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a selective, uncompetitive inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP)[3][4]. An uncompetitive inhibitor binds only to the enzyme-substrate complex.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a dihydrochloride salt. For in vitro studies, it can be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q4: Is this compound selective for LMPTP?
A4: this compound has been shown to be highly selective for LMPTP over other protein tyrosine phosphatases (PTPs)[3][4]. However, at higher concentrations, off-target effects can occur. It is always advisable to include appropriate controls in your experiments to verify the specificity of the observed effects.
Q5: What are the known downstream effects of LMPTP inhibition by this compound?
A5: Inhibition of LMPTP by this compound has been shown to enhance insulin receptor (IR) phosphorylation in HepG2 cells following insulin stimulation[1][3]. LMPTP is a negative regulator of the insulin receptor, so its inhibition leads to increased phosphorylation and activation of the IR and downstream signaling pathways like the PI3K-Akt pathway[3][5][6]. In pre-adipocytes, LMPTP inhibition can affect basal PDGFRα signaling[7][8].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lower than expected potency (higher EC50 in cells than the biochemical IC50) | 1. Poor cell permeability. 2. Inhibitor instability in culture medium. 3. High protein binding in the serum-containing medium. 4. Cell line expresses a less sensitive LMPTP isoform. | 1. Increase incubation time or inhibitor concentration. 2. Test inhibitor stability in your specific cell culture medium over time. 3. Reduce serum concentration during the inhibitor treatment period, if experimentally feasible. 4. Confirm the expression of LMPTP-A and LMPTP-B isoforms in your cell line. This compound is more potent against LMPTP-A[1][2]. |
| High cytotoxicity observed at effective concentrations | 1. Off-target effects at higher concentrations. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive to LMPTP inhibition. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Reduce the treatment duration or inhibitor concentration and check for the desired phenotype. |
| No effect on the downstream target (e.g., no change in IR phosphorylation) | 1. Suboptimal inhibitor concentration. 2. Insufficient treatment time. 3. The signaling pathway is not active or inducible in your cell model. 4. Incorrect experimental setup for detecting the downstream effect. | 1. Perform a dose-response experiment with a wider concentration range. 2. Optimize the inhibitor pre-incubation time before stimulation (e.g., with insulin). 3. Confirm that your cells respond to the stimulus (e.g., insulin) in the absence of the inhibitor. 4. Ensure your antibody for detecting the phosphorylated target is validated and your western blot or other detection method is optimized. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent inhibitor preparation or storage. 3. Fluctuations in incubation conditions. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. 3. Ensure consistent temperature, CO2 levels, and humidity in the incubator. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Insulin Receptor Phosphorylation
-
Cell Treatment: Seed cells and grow to the desired confluency. Serum starve the cells if necessary. Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR). Subsequently, probe with a primary antibody for the total insulin receptor as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated IR signal to the total IR signal.
Visualizations
Caption: LMPTP signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Technical Support Center: Interpreting Unexpected Results with LMPTP inhibitor 1
Disclaimer: "LMPTP inhibitor 1" is a designation for a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)[1]. This guide provides a framework for troubleshooting unexpected experimental results based on the known functions of LMPTP and general principles of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of LMPTP and the expected effect of its inhibition?
A1: LMPTP is a protein tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor[2][3][4][5][6][7][8]. Therefore, inhibition of LMPTP is expected to increase insulin receptor phosphorylation and enhance downstream insulin signaling pathways, making it a target for type 2 diabetes research[2][3][4][8]. LMPTP has also been implicated in adipogenesis and cancer signaling[2][9][10].
Q2: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A2: Like many small molecule inhibitors, this compound may have limited aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent such as Dimethyl sulfoxide (DMSO)[11]. From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts[11]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments[11].
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration can vary significantly between different cell types and experimental conditions. A good starting point is to perform a dose-response curve. Based on published data for similar compounds, a concentration range of 1 µM to 10 µM is often used for initial cell-based assays[1][4]. It is advisable to use the lowest concentration that produces the desired on-target effect to minimize potential off-target effects[12][13].
Q4: Are there known isoforms of LMPTP? Could this affect my results?
A4: Yes, the ACP1 gene encodes for two main catalytically active isoforms, LMPTP-A and LMPTP-B, through alternative splicing[3][8]. Some inhibitors may exhibit differential potency against these isoforms[1]. If your experimental system expresses a specific isoform, it is important to consider the inhibitor's selectivity.
Troubleshooting Unexpected Results
Issue 1: No observable effect on the phosphorylation of a known LMPTP target.
Possible Cause 1: Insufficient Inhibitor Concentration or Activity The inhibitor concentration may be too low to effectively engage the target in your specific cellular context. The compound itself may have degraded if not stored properly.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of inhibitor concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for target engagement in your system.
-
Verify Compound Integrity: If possible, confirm the identity and purity of your inhibitor stock using analytical methods like LC-MS. Ensure the inhibitor has been stored correctly, typically at -20°C or -80°C as a stock solution[1].
-
Use a Positive Control: If available, use a different, structurally distinct LMPTP inhibitor to see if it produces the expected effect. This can help distinguish between a compound-specific issue and a problem with the experimental setup[12].
Possible Cause 2: Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane to reach the cytosolic LMPTP.
Troubleshooting Steps:
-
Increase Incubation Time: Extend the duration of cell treatment with the inhibitor to allow for greater uptake.
-
Consult Literature for Similar Compounds: Check if permeability is a known issue for the chemical class of your inhibitor.
-
Consider a Cell-Free Assay: Test the inhibitor's activity on purified LMPTP enzyme to confirm its biochemical potency.
Issue 2: Increased phosphorylation of an unexpected protein or pathway activation.
Possible Cause 1: Off-Target Effects Small molecule inhibitors can interact with unintended targets, especially at higher concentrations[12][14]. This is a common challenge in drug development[15][16].
Troubleshooting Steps:
-
Titrate to the Lowest Effective Concentration: Use the minimal concentration of the inhibitor that gives the desired on-target effect to reduce the likelihood of off-target binding.
-
Consult Off-Target Databases: Check databases for known off-targets of your inhibitor or structurally similar compounds.
-
Use a Structurally Unrelated Inhibitor: If a different LMPTP inhibitor does not produce the same unexpected phosphorylation, it is likely an off-target effect of this compound[14].
-
Perform a Rescue Experiment: If possible, overexpress a resistant mutant of LMPTP. If the unexpected phenotype persists, it is likely due to an off-target effect[12].
Possible Cause 2: Indirect Signaling Effects Inhibition of LMPTP may lead to complex downstream signaling events that are not immediately intuitive. LMPTP is known to be involved in multiple signaling pathways beyond insulin signaling, including those related to cell growth and differentiation[5][9].
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Analyze protein phosphorylation at various time points after inhibitor treatment to understand the dynamics of the signaling cascade.
-
Broader Pathway Analysis: Use techniques like phospho-proteomics or antibody arrays to get a more comprehensive view of the signaling changes induced by the inhibitor.
Issue 3: Cell toxicity or unexpected morphological changes.
Possible Cause 1: Off-Target Toxicity The inhibitor may be interacting with proteins essential for cell survival[12].
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor.
-
Lower the Inhibitor Concentration: Use concentrations well below the toxic threshold for your experiments.
-
Counter-Screening: Test the inhibitor on a cell line that does not express LMPTP. If toxicity persists, it is likely an off-target effect[14].
Possible Cause 2: On-Target Toxicity In some cell types, the inhibition of LMPTP itself may be detrimental to cell health, as it is involved in regulating cell growth and differentiation[5].
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor or Genetic Knockdown: Use a different LMPTP inhibitor or an siRNA/shRNA approach to knock down LMPTP. If similar toxicity is observed, it is likely an on-target effect.
-
Modulate Experimental Conditions: Altering cell density or serum concentration in the media may mitigate the toxic effects.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Insulin Receptor Phosphorylation
| Inhibitor Conc. (µM) | p-IR (Tyr1150/1151) Level (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.2 | 98 |
| 1.0 | 2.5 | 95 |
| 10.0 | 4.8 | 85 |
| 50.0 | 5.1 | 55 |
This table illustrates a hypothetical scenario where increasing concentrations of this compound lead to increased insulin receptor (IR) phosphorylation, with toxicity observed at higher concentrations.
Table 2: Troubleshooting Unexpected Phosphorylation of Protein X
| Condition | p-IR (Fold Change) | p-Protein X (Fold Change) | Interpretation |
| This compound (10 µM) | 4.5 | 3.2 | Unexpected phosphorylation of Protein X observed. |
| Alternative LMPTP inhibitor (5 µM) | 4.2 | 1.1 | Protein X phosphorylation is likely an off-target effect of this compound. |
| LMPTP siRNA + this compound (10 µM) | 4.6 | 3.3 | Confirms that the effect on Protein X is independent of LMPTP. |
This table provides a hypothetical example of how to use controls to determine if an unexpected result is an off-target effect.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Insulin Receptor
-
Cell Culture and Treatment: Plate HepG2 cells and grow to 80-90% confluency. Serum starve the cells for 4-6 hours.
-
Inhibitor Incubation: Pre-incubate cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated insulin receptor (e.g., p-IR Tyr1150/1151) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total insulin receptor).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Visualizations
Caption: Simplified LMPTP signaling pathway in insulin response.
Caption: General experimental workflow for testing this compound.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
LMPTP inhibitor 1 degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of LMPTP inhibitor 1 in your research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (lyophilized powder) | 4°C | Up to 1 year | Sealed, away from moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |
Q2: How should I reconstitute this compound?
A2: this compound is soluble in DMSO and water. For a 10 mM stock solution, you can dissolve the solid inhibitor in the appropriate solvent as described by the manufacturer. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation. To minimize degradation, it is critical to adhere to the recommended storage conditions, particularly protecting the compound from moisture and excessive light. Always use anhydrous solvents for reconstitution and store solutions in tightly sealed containers at the recommended temperatures.
Q4: Is this compound selective?
A4: Yes, this compound is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP).[1] It has been shown to have a more potent effect on the LMPTP-A isoform.[1] However, as with any inhibitor, it is good practice to include appropriate controls in your experiments to account for any potential off-target effects. Some studies have noted that while selective, off-target effects can occur, and genetic deletion of LMPTP may not fully recapitulate the effects of the inhibitor.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
In Vitro Enzymatic Assays
| Problem | Possible Cause | Solution |
| Low or no inhibitor activity | Degraded inhibitor | Ensure the inhibitor has been stored correctly and is within its shelf life. Prepare fresh stock solutions. |
| Incorrect assay conditions | Verify the buffer composition (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT), temperature (37°C), and substrate concentration.[1] | |
| Inactive enzyme | Confirm the activity of your LMPTP enzyme preparation with a positive control. | |
| High background signal | Non-specific binding | Optimize substrate and enzyme concentrations. Consider using a different substrate (e.g., OMFP or pNPP).[1] |
| Contaminated reagents | Use fresh, high-purity reagents and buffers. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Maintain a stable temperature throughout the assay incubation. |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| Inhibitor not showing expected cellular effect (e.g., no change in protein phosphorylation) | Poor cell permeability | While this compound is cell-permeable, ensure the correct concentration and incubation time are used. Optimize these parameters for your specific cell line. |
| Inhibitor instability in culture medium | Minimize the time the inhibitor is in the culture medium before analysis. Prepare fresh inhibitor-containing medium for each experiment. | |
| Low target expression | Confirm the expression of LMPTP in your cell line using Western blot or qPCR. | |
| Cell toxicity | High inhibitor concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols
LMPTP Enzymatic Assay
This protocol is adapted from established methods for measuring LMPTP activity.[1]
Materials:
-
LMPTP enzyme
-
This compound
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the LMPTP enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (OMFP or pNPP).
-
If using OMFP, monitor the fluorescence continuously at λex = 485 nm and λem = 525 nm.
-
If using pNPP, stop the reaction after a defined time with 1 M NaOH and measure the absorbance at 405 nm.[3]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Insulin Receptor Phosphorylation
This protocol is designed to assess the effect of this compound on the insulin signaling pathway in a cell-based model.[4]
Materials:
-
HepG2 cells (or other suitable cell line)
-
This compound
-
Insulin
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-IR (phospho-Insulin Receptor), anti-IR (total Insulin Receptor), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed HepG2 cells and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration overnight in serum-free media.
-
Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Visualizations
LMPTP's Role in the Insulin Signaling Pathway
Caption: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
how to control for non-specific binding of LMPTP inhibitor 1
Welcome to the technical support center for LMPTP inhibitor 1. This guide provides troubleshooting protocols and answers to frequently asked questions to help you control for non-specific binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, orally bioavailable small molecule that inhibits the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2] It has a reported IC50 of 0.8 µM for the LMPTP-A isoform.[1][3] The inhibitor functions through an uncompetitive mechanism of action, where it binds to the opening of the LMPTP active site after the substrate is bound, preventing the completion of the catalytic reaction.[2][4] This unique mechanism contributes to its high selectivity over other protein tyrosine phosphatases (PTPs).[2][4]
Q2: What is non-specific binding and why is it a critical issue?
Q3: What are the common causes of high non-specific binding?
High non-specific binding for small molecule inhibitors is often caused by one or more of the following factors:
-
Hydrophobic and Electrostatic Interactions: The inhibitor may interact with unintended targets through weak, non-specific forces.[5]
-
High Inhibitor Concentration: Using concentrations significantly above the effective range increases the likelihood of off-target binding.[7] Inhibitors effective in cells only at concentrations greater than 10 µM are likely acting non-specifically.[7]
-
Suboptimal Assay Buffer Conditions: Incorrect pH or low ionic strength in the buffer can promote non-specific interactions.[5]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on assay surfaces (e.g., microplates, membranes) can lead to the inhibitor binding directly to these surfaces.[5][6]
Q4: How can I measure the level of non-specific binding in my experiment?
Non-specific binding is typically measured by quantifying the binding of your labeled ligand or the activity of your target in the presence of a high concentration of an unlabeled competitor.[5] This "cold" competitor saturates the specific binding sites on the target protein. Therefore, any remaining signal from the labeled ligand or any residual effect on activity is considered non-specific. Specific binding is then calculated by subtracting this non-specific value from the total binding/activity observed in the absence of the competitor.[5]
Q5: What are the essential experimental controls to include?
To accurately assess and control for non-specific binding, the following controls are crucial:
-
Vehicle Control: Exposing the assay system (cells or proteins) to the inhibitor's solvent (e.g., DMSO) alone. This establishes the baseline or 100% activity level.[7]
-
Blank Control (No Target): Running the assay with all components, including the inhibitor, but without the target protein (LMPTP). A high signal in this control directly indicates that the inhibitor is binding non-specifically to the assay components or surfaces.[6]
-
Positive Control: Using a known treatment or compound that produces the expected effect to ensure the assay is performing correctly.[7]
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive version of the inhibitor. This helps confirm that the observed effects are due to specific target engagement.[7]
Troubleshooting Non-Specific Binding
If you suspect high non-specific binding is affecting your results, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm the Issue with Proper Controls
First, run the essential controls outlined in FAQ #5 . Comparing the signal from your experimental wells to the "Blank Control" and "Vehicle Control" will help you determine the extent of the non-specific binding.
Step 2: Optimize Assay Buffer Composition
The buffer environment can be modified to disrupt the forces that cause non-specific interactions.
-
Add a Non-ionic Detergent: Detergents can minimize hydrophobic interactions. Add a low concentration of Tween-20 (e.g., 0.005% - 0.1%) or Triton X-100 (e.g., 0.01% - 0.1%) to your assay and wash buffers.[6][8]
-
Increase Ionic Strength: Adding salt, such as NaCl (e.g., up to 500 mM), can shield electrostatic interactions that contribute to non-specific binding.[5]
Step 3: Optimize Blocking Strategy
Insufficient blocking of assay surfaces is a frequent cause of high background signals.
-
Test Different Blocking Agents: Bovine Serum Albumin (BSA) is common, but other agents like casein or commercially available blocking buffers may be more effective for your system.[8]
-
Increase Concentration and Incubation Time: Try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) and extending the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[6]
Step 4: Titrate Inhibitor Concentration
Always use the lowest concentration of this compound that produces the desired biological effect.
-
Perform a Dose-Response Curve: Determine the IC50 value in your specific assay. For subsequent experiments, use concentrations around this value (e.g., 0.5x to 5x IC50).
-
Avoid High Concentrations: In cell-based assays, concentrations exceeding 10 µM are more likely to cause off-target effects and should be interpreted with caution.[7]
Data Summary
Table 1: Properties of this compound
| Property | Value/Description | Reference |
| Target | Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) | [1] |
| IC50 | 0.8 µM (for LMPTP-A isoform) | [1][3] |
| Mechanism of Action | Uncompetitive | [2][4] |
| Binding Site | Binds to the opening of the active site, blocking catalysis | [2] |
| Key Applications | Studying insulin signaling, adipogenesis, and as a potential therapeutic for Type 2 Diabetes | [4][9][10] |
Table 2: Troubleshooting Guide for Non-Specific Binding
| Issue | Potential Cause | Recommended Solution (Biochemical Assays) | Recommended Solution (Cell-Based Assays) |
| High background signal in all wells | Insufficient blocking of plate/membrane | Increase concentration and/or incubation time of blocking agent (e.g., BSA). Test alternative blocking agents.[6] | N/A (blocking is less common); focus on serum concentration and inhibitor titration. |
| High signal in "No Target" control | Inhibitor binding to assay plate/components | Add a non-ionic detergent (e.g., 0.05% Tween-20) to all buffers.[6] Pre-treat plates with a blocking agent. | Reduce inhibitor concentration. Ensure adequate washing steps to remove unbound inhibitor. |
| Poor reproducibility | Hydrophobic or electrostatic interactions | Increase ionic strength of the buffer with NaCl (e.g., 150-500 mM).[5] Add a non-ionic detergent. | Wash cells thoroughly with PBS before and after inhibitor treatment. Optimize serum concentration in media. |
| Effect observed only at high concentrations (>10 µM) | Potential off-target effects | Perform selectivity profiling against other PTPs.[1] Use an orthogonal assay (e.g., biophysical binding assay) to confirm direct target engagement. | Use the lowest effective concentration. Validate findings with a secondary method (e.g., siRNA knockdown of LMPTP). |
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in a Biochemical Assay
This protocol describes a method to quantify non-specific binding using a competitive binding approach.
-
Prepare Reagents:
-
Assay Buffer (optimized with detergent/salt as needed).
-
Recombinant LMPTP enzyme.
-
This compound stock solution.
-
A suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate).
-
A known, high-affinity unlabeled LMPTP inhibitor to serve as the competitor (if this compound is the compound being tested for its own NSB, a different potent inhibitor is needed).
-
-
Set up Assay Plate:
-
Total Binding Wells: Add assay buffer, LMPTP enzyme, and this compound at the desired concentration.
-
Non-Specific Binding Wells: Add assay buffer, LMPTP enzyme, this compound, and a saturating concentration (e.g., 100-1000x Ki) of the unlabeled competitor.
-
Blank Wells: Add assay buffer, substrate, and this compound (no enzyme).
-
-
Incubation: Incubate the plate according to your standard protocol to allow binding to reach equilibrium.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Signal: Read the plate (e.g., absorbance or fluorescence) at appropriate time points.
-
Calculate Results:
-
Specific Activity = (Signal from Total Binding Wells) - (Signal from Non-Specific Binding Wells)
-
% Non-Specific Binding = (Signal from Non-Specific Binding Wells / Signal from Total Binding Wells) * 100
-
Protocol 2: Optimizing Blocking Agent Concentration
This protocol helps determine the optimal concentration of a blocking agent like BSA to minimize background signal.
-
Prepare Buffers: Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.5%, 1%, 2%, 5% w/v) in your assay buffer.
-
Coat Plate: If your assay involves a coated protein, perform this step first. Otherwise, use an uncoated microplate.
-
Block Wells: Add the different concentrations of blocking buffer to separate wells. Include a "No Block" control. Incubate for at least 1-2 hours at room temperature.
-
Wash: Wash all wells thoroughly with your wash buffer (e.g., PBS with 0.05% Tween-20) to remove the unbound blocking agent.
-
Run Blank Assay: Add your complete assay mixture, including this compound at a high-end concentration, but without the LMPTP enzyme .
-
Measure Signal: Incubate and measure the signal as you would in your standard protocol.
-
Analyze: Compare the background signal across the different blocking conditions. The optimal concentration is the one that provides the lowest signal without affecting the assay's positive control performance.
Visualizations
LMPTP Signaling Pathway
Caption: LMPTP dephosphorylates key receptors like IR and PDGFR.
Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
Validation & Comparative
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Akt Inhibitor TCL1(10-24)
For scientific researchers investigating the Akt signaling pathway and its implications in cancer biology, a curated list of specific, long-tail keywords related to the peptide inhibitor TCL1(10-24) is essential for efficient literature searches and staying abreast of the latest findings. This comprehensive guide categorizes these keywords based on distinct researcher intents, from foundational exploration to complex experimental troubleshooting and comparative analysis.
TCL1(10-24) is a peptide derived from the T-cell leukemia/lymphoma 1 (TCL1) oncoprotein. It functions as a potent and specific inhibitor of the serine/threonine kinase Akt, a critical node in cell signaling pathways that govern cell proliferation, survival, and apoptosis. By binding to the pleckstrin homology (PH) domain of Akt, TCL1(10-24) prevents its translocation to the cell membrane, a crucial step for its activation. This inhibitory action makes TCL1(10-24) a valuable tool for researchers studying Akt-driven cancers, particularly hematological malignancies like chronic lymphocytic leukemia (CLL).
The following table provides a structured list of long-tail keywords to guide scientific inquiry and content creation, ensuring that researchers can easily find and utilize information relevant to their specific stage of investigation.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is the mechanism of TCL1(10-24) Akt inhibition |
| TCL1(10-24) peptide's role in apoptosis induction | |
| understanding the function of TCL1(10-24) in cancer cells | |
| TCL1(10-24) and its effect on cell proliferation pathways | |
| interaction between TCL1(10-24) and the Akt PH domain | |
| foundational research on TCL1 oncoprotein and its derivatives | |
| exploring the anti-leukemic properties of TCL1(10-24) | |
| TCL1(10-24) as a tool for studying Akt signaling | |
| discovery and initial characterization of TCL1(10-24) | |
| the role of TCL1(10-24) in inhibiting tumor growth in vivo | |
| Methodological & Application | TCL1(10-24) peptide experimental protocol for cell culture |
| how to use TCL1(10-24) in an in vitro kinase assay | |
| TCL1(10-24) application in chronic lymphocytic leukemia cell lines | |
| methods for assessing TCL1(10-24) induced apoptosis | |
| protocol for treating Eµ-TCL1 transgenic mice with TCL1(10-24) | |
| western blot analysis of Akt phosphorylation after TCL1(10-24) treatment | |
| cell viability assays for testing TCL1(10-24) efficacy | |
| in vivo delivery methods for TCL1(10-24) peptide | |
| flow cytometry analysis of apoptosis with TCL1(10-24) | |
| creating stable cell lines for TCL1(10-24) studies | |
| Troubleshooting & Optimization | optimizing TCL1(10-24) concentration for maximum apoptosis |
| troubleshooting inconsistent results in TCL1(10-24) experiments | |
| potential off-target effects of the TCL1(10-24) peptide | |
| improving the stability and solubility of TCL1(10-24) in vitro | |
| addressing experimental variability in TCL1(10-24) studies | |
| overcoming challenges in the in vivo delivery of TCL1(10-24) | |
| minimizing cytotoxicity of TCL1(10-24) in non-cancerous cells | |
| how to determine the optimal incubation time for TCL1(10-24) | |
| troubleshooting TCL1(10-24) peptide aggregation issues | |
| refining TCL1(10-24) dosage in animal models of leukemia | |
| Validation & Comparative | validating the specificity of TCL1(10-24) for Akt inhibition |
| comparing the efficacy of TCL1(10-24) to other Akt inhibitors | |
| TCL1(10-24) versus small molecule Akt inhibitors in CLL | |
| cross-validation of TCL1(10-24) effects in different cancer cell lines | |
| comparative analysis of TCL1(10-24) and its parent protein TCL1 | |
| validating the in vivo anti-tumor effects of TCL1(10-24) | |
| comparative study of TCL1(10-24) on different Akt isoforms | |
| confirming the downstream effects of TCL1(10-24) on Akt targets | |
| validation of TCL1(10-24) as a therapeutic lead compound | |
| comparing the apoptotic pathways induced by TCL1(10-24) and other drugs |
A Head-to-Head Battle: Uncompetitive LMPTP Inhibitor 1 (Compound 23) vs. A Novel Purine-Based Inhibitor Series
For researchers in metabolic diseases and oncology, the low molecular weight protein tyrosine phosphatase (LMPTP) has emerged as a critical therapeutic target. This guide provides a detailed comparison of two key uncompetitive inhibitors of LMPTP: the well-established LMPTP inhibitor 1 (also known as Compound 23) and a more recently developed, highly potent purine-based inhibitor series.
This guide will delve into their mechanisms of action, comparative efficacy based on experimental data, and the signaling pathways they modulate. Detailed experimental protocols are also provided to enable researchers to replicate and build upon these findings.
Performance at a Glance: Quantitative Comparison
A direct comparison of the inhibitory potency of this compound (Compound 23) and a representative from the novel purine-based series (analog 5d) reveals a significant leap in efficacy with the newer generation of inhibitors. Both compounds exhibit a highly selective, uncompetitive mechanism of action, binding to the enzyme-substrate complex.[1]
| Inhibitor | Chemical Scaffold | IC50 (LMPTP-A) | Mechanism of Action | Selectivity |
| This compound (Compound 23) | Quinoline-based | 0.8 µM[2] | Uncompetitive[2] | High selectivity over other PTPs[2] |
| Purine-based inhibitor (analog 5d) | Purine-based | 0.029 µM | Uncompetitive[1] | >1000-fold selective over other PTPs[1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LMPTP-A by 50% and are indicative of the inhibitor's potency.
Diving Deeper: Mechanism of Action and Signaling Pathways
LMPTP plays a crucial role in downregulating key cellular signaling pathways by dephosphorylating tyrosine residues on receptor tyrosine kinases. Inhibition of LMPTP, therefore, enhances the signaling cascades downstream of these receptors, making it a promising strategy for diseases like type 2 diabetes and cancer.
The Insulin Signaling Pathway
In the context of metabolic disease, LMPTP is a negative regulator of the insulin receptor (IR).[3] By dephosphorylating the activated insulin receptor, LMPTP dampens the downstream signaling cascade that leads to glucose uptake and utilization. Both this compound and the purine-based inhibitors block this action, thereby enhancing insulin sensitivity.[1][2]
The Adipogenesis Signaling Pathway
LMPTP also plays a significant role in adipogenesis (the formation of fat cells) by regulating the platelet-derived growth factor receptor alpha (PDGFRα) signaling pathway.[4][5][6] LMPTP activity suppresses PDGFRα signaling, which in turn promotes the activity of the master adipogenic transcription factor, PPARγ.[4][5] Inhibition of LMPTP enhances PDGFRα signaling, leading to the inhibitory phosphorylation of PPARγ and a reduction in adipogenesis.[4][5]
Experimental Corner: Protocols for Key Assays
To facilitate further research, detailed protocols for the biochemical and cell-based assays used to characterize these inhibitors are provided below.
In Vitro LMPTP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LMPTP using a synthetic phosphatase substrate.
Materials:
-
Recombinant human LMPTP-A enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
Substrates:
-
3-O-methylfluorescein phosphate (OMFP)
-
para-nitrophenylphosphate (pNPP)
-
-
LMPTP inhibitor (dissolved in DMSO)
-
96-well or 384-well microplates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the LMPTP inhibitor in DMSO.
-
In a microplate, add the assay buffer.
-
Add the LMPTP inhibitor dilutions to the wells. A DMSO-only control should be included.
-
Add the recombinant LMPTP-A enzyme to all wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (OMFP or pNPP).
-
For OMFP: Continuously measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time.[7]
-
For pNPP: After a set incubation time (e.g., 10-30 minutes), stop the reaction by adding 1 M NaOH.[8][9] Measure the absorbance at 405 nm.[8][9]
-
Calculate the percentage of enzyme activity relative to the DMSO control.
-
Determine the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme activity.
Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)
This assay assesses the ability of an LMPTP inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
Materials:
-
HepG2 human hepatocyte cell line
-
Cell culture medium and supplements
-
LMPTP inhibitor
-
Insulin
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151) and anti-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HepG2 cells to near confluence in appropriate culture plates.
-
Serum-starve the cells for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with the LMPTP inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane and incubate with the primary antibody against phosphorylated IR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total IR protein to ensure equal loading.[11]
-
Quantify the band intensities to determine the relative increase in IR phosphorylation upon inhibitor treatment.
Conclusion
The development of LMPTP inhibitors has seen significant progress, moving from the initial quinoline-based scaffolds like this compound (Compound 23) to the more potent purine-based series. While both classes of inhibitors demonstrate a desirable uncompetitive mechanism and high selectivity, the purine-based inhibitors offer a substantial improvement in potency. This enhanced efficacy, coupled with favorable oral bioavailability, positions the purine-based inhibitors as highly promising candidates for further preclinical and clinical development for the treatment of type 2 diabetes and potentially other diseases where LMPTP activity is dysregulated. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of LMPTP inhibition.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Selectivity Profile of a Novel LMPTP Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel purine-based Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor, herein referred to as LMPTP Inhibitor 1 (based on the characteristics of compound 23 from a prominent study), against other phosphatases.[1][2] This analysis is supported by experimental data to highlight its selectivity and potential as a therapeutic agent.
The development of selective inhibitors for protein tyrosine phosphatases (PTPs) has been a significant challenge due to the highly conserved nature of their active sites.[2][3] However, a novel series of purine-based LMPTP inhibitors has demonstrated remarkable selectivity, offering a promising avenue for therapeutic intervention in conditions like type 2 diabetes by modulating insulin receptor signaling.[1][2] LMPTP has been identified as a critical promoter of insulin resistance, making its selective inhibition a key therapeutic strategy.[1][2]
Comparative Selectivity Data
The selectivity of this compound was assessed against a panel of other protein tyrosine phosphatases. The data reveals a high degree of selectivity for LMPTP, with minimal to no inhibition of other tested phosphatases at a concentration significantly higher than its IC50 value for LMPTP.[1]
| Target Phosphatase | % Inhibition by this compound (at 40 µM) |
| LMPTP-A | ~95% |
| LMPTP-B | ~80% |
| PTP1B | <10% |
| SHP1 | <10% |
| SHP2 | <10% |
| CD45 | <10% |
| HePTP | <10% |
| PTPα | <10% |
| PTPβ | <10% |
| PTPγ | <10% |
| PTPε | <10% |
| PTPH1 | <10% |
| PTP-MEG2 | <10% |
| VHR | <10% |
| cdc25a | <10% |
| KAP | <10% |
This table is a representation of data presented for a compound from a highly selective purine-based series.[1][2]
Mechanism of Action: A Unique Approach
Unlike many phosphatase inhibitors that target the active site, this class of purine-based inhibitors, including the representative this compound, exhibits an uncompetitive mechanism of action.[1] This means the inhibitor binds to the enzyme-substrate complex, a mechanism that has not been reported for other PTPs and likely contributes to its high selectivity.[1] This unique binding mode, at the opening of the active-site pocket, blocks the completion of the catalytic process.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound's selectivity.
Phosphatase Inhibition Assay
Objective: To determine the inhibitory effect of the compound on a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human PTP enzymes
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100[1]
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)[1][2]
-
This compound (or test compound) dissolved in DMSO
-
96-well microplates
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Phosphatase assays were conducted at 37°C in the specified assay buffer.[1]
-
For the selectivity screen, each PTP was incubated with either 0.4 mM OMFP or 5 mM pNPP.[1][2]
-
The test compound, this compound, was added to a final concentration of 40 µM. A DMSO control was run in parallel.[1][2]
-
Equal units of enzyme activity, comparable to the activity of 20 nM human LMPTP-A, were used for each phosphatase.[1]
-
For assays using OMFP, fluorescence was monitored continuously (λex=485 nm, λem=525 nm).[1]
-
For assays using pNPP, the reaction was stopped by the addition of 1 M NaOH, and the absorbance was measured at 405 nm.[1]
-
The percentage of enzyme activity was calculated relative to the DMSO control to determine the percent inhibition.
Signaling Pathway Context
LMPTP is a negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism.[1] The selective inhibition of LMPTP is expected to enhance insulin receptor phosphorylation, leading to improved insulin sensitivity.[2]
Conclusion
The purine-based this compound demonstrates a superior selectivity profile compared to a broad range of other protein tyrosine phosphatases. This high selectivity, attributed to its unique uncompetitive mechanism of action, minimizes the potential for off-target effects. These findings underscore the potential of this class of inhibitors as valuable tools for further research into the metabolic functions of LMPTP and as promising candidates for the development of novel therapeutics for type 2 diabetes and other insulin-resistant states.[2]
References
Unlocking New Research Avenues: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the GSPT1 Degrader-6
For scientific researchers navigating the complex landscape of targeted protein degradation, precision in language is paramount. This curated list of SEO-driven, long-tail keywords related to "GSPT1 degrader-6" is designed to streamline the search for foundational knowledge, practical methodologies, and comparative analyses. By categorizing these keywords based on specific researcher intents, this resource aims to facilitate more effective content creation and information retrieval within the scientific community.
The following table provides a comprehensive breakdown of long-tail keywords, offering a strategic tool for researchers to discover relevant literature, protocols, and troubleshooting guides, ultimately accelerating their scientific inquiries.
| Category | Long-tail Keyword |
| Foundational & Exploratory | GSPT1 degrader-6 mechanism of action |
| what is GSPT1 degrader-6 | |
| GSPT1 degrader-6 as a molecular glue | |
| GSPT1 protein degradation pathway | |
| role of GSPT1 in MYC-driven cancers | |
| GSPT1 degrader-6 and ubiquitin-proteasome system | |
| discovery and synthesis of GSPT1 degrader-6 | |
| GSPT1 degrader-6 target engagement studies | |
| structural basis of GSPT1 degrader-6 activity | |
| GSPT1 as a therapeutic target in AML | |
| molecular glues for targeted protein degradation | |
| cereblon (CRBN) E3 ligase and GSPT1 degradation | |
| GSPT1 degrader-6 chemical structure and properties | |
| preclinical studies of GSPT1 degrader-6 | |
| GSPT1 degrader-6 effect on translation termination | |
| Methodological & Application | GSPT1 degrader-6 experimental protocol |
| how to use GSPT1 degrader-6 in cell culture | |
| GSPT1 degrader-6 western blot protocol | |
| cell viability assay with GSPT1 degrader-6 | |
| measuring GSPT1 degradation with GSPT1 degrader-6 | |
| GSPT1 degrader-6 in vivo xenograft model | |
| GSPT1 degrader-6 for AML research | |
| using GSPT1 degrader-6 in MYC-driven tumor models | |
| GSPT1 degrader-6 dose-response curve analysis | |
| apoptosis assay after GSPT1 degrader-6 treatment | |
| GSPT1 degrader-6 for inducing G1 phase arrest | |
| proteomics analysis of GSPT1 degrader-6 treated cells | |
| GSPT1 degrader-6 solubility and preparation | |
| GSPT1 degrader-6 stability in DMSO | |
| GSPT1 degrader-6 treatment of cancer cell lines | |
| Troubleshooting & Optimization | GSPT1 degrader-6 off-target effects |
| GSPT1 degrader-6 toxicity in normal cells | |
| troubleshooting GSPT1 degradation experiments | |
| optimizing GSPT1 degrader-6 concentration | |
| GSPT1 degrader-6 resistance mechanisms | |
| CRBN mutation affecting GSPT1 degrader-6 efficacy | |
| GSPT1 mutation and degrader resistance | |
| inconsistent GSPT1 degradation results | |
| minimizing GSPT1 degrader-6 cytotoxicity | |
| GSPT1 degrader-6 downstream effects on IKZF1 | |
| GSPT1 degrader-6 and induction of apoptosis | |
| unexpected results with GSPT1 degrader-6 | |
| improving GSPT1 degrader-6 efficacy in vivo | |
| GSPT1 degrader-6 experimental controls | |
| interpreting GSPT1 degrader-6 proteomics data | |
| Validation & Comparative | GSPT1 degrader-6 versus CC-90009 |
| GSPT1 degrader-6 vs MRT-2359 | |
| comparing GSPT1 degrader-6 and other molecular glues | |
| validating GSPT1 degradation with rescue experiments | |
| GSPT1 degrader-6 selectivity profiling | |
| GSPT1 degrader-6 vs other cancer therapies for AML | |
| efficacy of GSPT1 degrader-6 in different cell lines | |
| head-to-head comparison of GSPT1 degraders | |
| GSPT1 degrader-6 vs PROTACs for GSPT1 | |
| confirming on-target activity of GSPT1 degrader-6 | |
| GSPT1 degrader-6 DC50 and IC50 comparison | |
| alternative methods to GSPT1 degradation | |
| GSPT1 degrader-6 synergy with other drugs | |
| cross-reactivity of GSPT1 degrader-6 | |
| benchmarking GSPT1 degrader-6 against known inhibitors |
A Head-to-Head Comparison of LMPTP Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant therapeutic target for a range of diseases, most notably type 2 diabetes and obesity.[1][2][3][4][5] LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR), making its inhibition a promising strategy to enhance insulin sensitivity.[1][5][6][7] This guide provides a head-to-head comparison of the efficacy of prominent LMPTP inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro efficacy of several LMPTP inhibitors based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency.
| Inhibitor | LMPTP Isoform | IC50 (μM) | Ki (nM) | Mechanism of Action | Selectivity Notes | Reference(s) |
| Compound 23 (LMPTP Inhibitor 1) | LMPTP-A | 0.8 | 846.0 ± 29.2 | Uncompetitive | Exquisite selectivity for LMPTP over a panel of other PTPs, including PTP1B. More potent against LMPTP-A than LMPTP-B. | [1][8] |
| Purine-based Inhibitor (6g) | LMPTP-A | 0.021 ± 0.002 | Not Reported | Uncompetitive | >1000-fold selectivity for LMPTP over other PTPs. | [9] |
| ML400 | LMPTP-A | ~1 | Not Reported | Allosteric | Selective against other phosphatases like LYP-1 and VHR. | [6] |
| Trodusquemine (MSI-1436) | Not specified | Not specific | Not Reported | Allosteric (PTP1B) | Primarily a PTP1B inhibitor (IC50 ~1µM), with LMPTP as a secondary target.[10][11][12][13][14] Also inhibits TCPTP with lower potency (IC50 224µM).[14] | [10][11][14] |
| Compound F9 | LMPTP | Ki = 21.5 ± 7.3 µM | 21500 ± 7300 | Uncompetitive | Poor inhibitory activity against PTP1B and TCPTP at 25 µM. | [5] |
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of LMPTP and the methods used to assess its inhibitors, the following diagrams illustrate the insulin signaling pathway and a typical experimental workflow.
Caption: LMPTP's role in the insulin signaling pathway.
Caption: Experimental workflow for LMPTP inhibitor evaluation.
Detailed Experimental Protocols
A standardized approach is crucial for the direct comparison of inhibitor efficacy. Below are the methodologies for key experiments cited in the literature.
In Vitro Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on LMPTP enzymatic activity.
-
Objective: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mechanism of inhibition.
-
Reagents and Materials:
-
Recombinant human LMPTP-A or LMPTP-B enzyme.
-
Phosphatase assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[15]
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP).[1][9][15]
-
Test inhibitors dissolved in DMSO.
-
96-well microplates.
-
Plate reader (fluorescence or absorbance).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of LMPTP enzyme to each well of the microplate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.[8]
-
Initiate the enzymatic reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).[1][8][9]
-
Monitor the reaction progress:
-
Calculate the percentage of enzyme activity relative to a DMSO control.
-
Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][8][9]
-
-
For Kinetic Analysis (Mechanism of Action):
Cellular Insulin Signaling Assay (HepG2 Cells)
This assay assesses the ability of an inhibitor to enhance insulin signaling in a cellular context, confirming its cell permeability and target engagement.
-
Objective: To measure the inhibitor's effect on the phosphorylation of downstream targets in the insulin signaling pathway, such as Akt.
-
Reagents and Materials:
-
Human hepatoma (HepG2) cells.
-
Cell culture medium (e.g., DMEM).
-
Insulin.
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IR).
-
-
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with the test inhibitor (e.g., 10 µM of this compound) or vehicle (DMSO) for a specified duration.[8]
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 100 nM) for a short period.[14]
-
Lyse the cells and collect the protein extracts.
-
Quantify protein concentration using a BCA assay.
-
Perform Western blot analysis to detect the phosphorylation levels of key signaling proteins like Akt (at Thr308) or the insulin receptor itself.[9]
-
Normalize the phosphorylated protein levels to the total protein levels to determine the fold-increase in signaling due to inhibitor treatment.
-
Summary of Findings and Concluding Remarks
The available data indicates that several potent and selective LMPTP inhibitors have been developed.
-
The purine-based series , exemplified by compound 6g, demonstrates the highest reported potency with an IC50 in the low nanomolar range and exceptional selectivity.[9]
-
Compound 23 (this compound) is a well-characterized, orally bioavailable inhibitor with sub-micromolar potency and excellent selectivity.[1][8][15] Its uncompetitive mechanism of action is noteworthy, suggesting it binds to the enzyme-substrate complex.[1]
-
Trodusquemine (MSI-1436) , while often discussed in the context of metabolic diseases, is primarily a PTP1B inhibitor.[10][11][12][13][14] Its effects on LMPTP are secondary, making it a less specific tool for studying LMPTP function directly.
-
The development of allosteric inhibitors like ML400 represents a significant advancement, as these compounds may offer improved selectivity over traditional active-site inhibitors.[6]
For researchers aiming to specifically interrogate the function of LMPTP, the purine-based inhibitors or Compound 23 would be superior choices over less selective compounds like Trodusquemine. The uncompetitive and allosteric mechanisms of these novel inhibitors may also provide advantages in terms of specificity and in vivo efficacy, overcoming some of the challenges historically associated with phosphatase inhibitor development.[2] The provided protocols offer a standardized framework for future head-to-head comparisons and the evaluation of new chemical entities targeting LMPTP.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trodusquemine - Wikipedia [en.wikipedia.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
Validating the Specificity of LMPTP Inhibitor 1 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount to ensuring the validity of experimental results and the potential for therapeutic development. This guide provides a comprehensive comparison of LMPTP Inhibitor 1 (also known as Compound 23) with other available LMPTP inhibitors, focusing on cellular specificity validation. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a thorough understanding of the methodologies.
Low-molecular-weight protein tyrosine phosphatase (LMPTP) has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes, due to its role in negatively regulating the insulin signaling pathway.[1][2] this compound is a selective, orally bioavailable inhibitor of LMPTP with an uncompetitive mechanism of action.[1][3] This guide will delve into the experimental strategies required to rigorously validate its specificity in a cellular context.
Comparative Analysis of LMPTP Inhibitors
To contextualize the performance of this compound, it is essential to compare it with other classes of LMPTP inhibitors. The following table summarizes the key characteristics and reported potency of representative compounds.
| Inhibitor Class | Example Compound | Mechanism of Action | LMPTP-A IC50/Ki | Key Selectivity Notes | Reference(s) |
| Thiazolidinone-based | This compound (Cmpd 23) | Uncompetitive | 0.8 µM (IC50) | Exquisite selectivity against a panel of other PTPs, including PTP1B. More potent against LMPTP-A than LMPTP-B. | [1][4] |
| Purine-based | Compound 5d | Uncompetitive | >1000-fold selective for LMPTP over other PTPs tested. | [3] | |
| Allosteric | ML400 | Allosteric (Non-competitive/Uncompetitive) | ~1 µM (EC50) | Selective against LYP-1 and VHR. | [2] |
| Sulfophenyl Acetic Amide | Compound 1 | Not specified | 2.1 µM (IC50), 1.0 µM (Ki) | >50-fold preference for LMW-PTP over other PTPs. | [5] |
| Virtual Screening Hit | Compound F9 | Uncompetitive | 21.5 ± 7.3 µM (Ki) | Poor inhibitory activity against PTP1B and TCPTP. | [6][7] |
Experimental Validation of Specificity in Cells
Validating the specificity of this compound requires a multi-pronged approach, employing both biochemical and cellular assays. Below are detailed protocols for essential experiments.
In Vitro Phosphatase Selectivity Panel
This assay is crucial for determining the inhibitor's selectivity against a broad range of protein tyrosine phosphatases (PTPs).
Protocol:
-
Enzyme Preparation: Obtain or purify recombinant PTP enzymes, including LMPTP-A, LMPTP-B, PTP1B, TCPTP, SHP1, SHP2, LYP, and VHR.
-
Assay Buffer: Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[1][8]
-
Substrate: Use a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP) at a concentration of 0.4 mM or a colorimetric substrate like para-nitrophenylphosphate (pNPP) at 5 mM.[1]
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control compounds.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PTP enzyme, and the inhibitor at various concentrations.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence (λex = 485 nm, λem = 525 nm for OMFP) or absorbance (405 nm for pNPP) over time.[8]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values by fitting the data to a dose-response curve.
Western Blotting for Target Engagement and Downstream Signaling
This method assesses the inhibitor's effect on the phosphorylation state of LMPTP's known substrate, the insulin receptor (IR), and downstream signaling proteins like Akt in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-Akt (Thr308 and Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[6]
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique to directly confirm the binding of an inhibitor to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble LMPTP at each temperature by Western blotting or other quantitative methods like AlphaScreen.[4]
-
Data Analysis: Plot the fraction of soluble LMPTP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response fingerprint (ITDRF) can also be generated by heating the cells at a single, optimized temperature with varying concentrations of the inhibitor.[4]
Visualizing the Pathways and Workflows
To aid in the conceptual understanding of LMPTP's role and the experimental approaches to validate its inhibitors, the following diagrams are provided.
Caption: LMPTP's role in the insulin signaling pathway.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
For Researchers, Scientists, and Drug Development Professionals
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. LMPTP acts as a negative regulator of the insulin signaling pathway. The development of selective inhibitors for this enzyme is a key focus in drug discovery. This guide provides a detailed comparison of the cross-reactivity of LMPTP Inhibitor 1 (also known as Compound 23) with related protein tyrosine phosphatases (PTPs), supported by experimental data and protocols.
High Selectivity of this compound
This compound demonstrates remarkable selectivity for LMPTP over a panel of other protein tyrosine phosphatases.[1] This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile for potential therapeutic applications. The inhibitor shows a more potent effect on the LMPTP-A isoform compared to the LMPTP-B isoform.[1]
Comparative Analysis of Inhibitor Activity
The cross-reactivity of this compound was assessed against a panel of related PTPs. The following table summarizes the percentage of enzymatic activity remaining in the presence of 40 µM of this compound, providing a clear comparison of its inhibitory effects.
| Enzyme Target | Class | % Activity with 40 µM this compound (Compound 23) |
| LMPTP-A | Class II PTP | ~10% |
| LMPTP-B | Class II PTP | ~40% |
| PTP1B | Class I PTP | ~100% |
| TCPTP | Class I PTP | ~100% |
| SHP1 | Class I PTP | ~100% |
| SHP2 | Class I PTP | ~100% |
| LYP | Class I PTP | ~100% |
| VHR | Dual-specificity PTP | ~100% |
| Cdc25a | Dual-specificity PTP | ~100% |
| KAP | Dual-specificity PTP | ~100% |
| MKP1 | Dual-specificity PTP | ~100% |
Data sourced from Stanford SM, et al. Nat Chem Biol. 2017.[1]
Experimental Protocols
The following section details the methodology used to determine the selectivity of this compound against other PTPs.
Inhibitor Selectivity Assay
Objective: To assess the cross-reactivity of this compound against a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human PTP enzymes (LMPTP-A, LMPTP-B, PTP1B, TCPTP, SHP1, SHP2, LYP, VHR, Cdc25a, KAP, MKP1)
-
This compound (Compound 23)
-
Dimethyl sulfoxide (DMSO)
-
Phosphatase substrates:
-
3-O-methylfluorescein phosphate (OMFP) for most PTPs
-
para-nitrophenylphosphate (pNPP) for specific PTPs
-
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
384-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the assay, each PTP is incubated in the assay buffer. The amount of each enzyme used is normalized to have an activity level comparable to 10 nM of human LMPTP-A.[1]
-
The PTP enzymes are incubated in the presence of either 40 µM this compound or a DMSO control.
-
The enzymatic reaction is initiated by the addition of the respective substrate (0.4 mM OMFP or 5 mM pNPP).
-
For assays using OMFP, the fluorescence is monitored continuously at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
For assays using pNPP, the reaction is stopped by the addition of 1 M NaOH, and the absorbance is measured at 405 nm.
-
The percentage of enzyme activity in the presence of the inhibitor is calculated relative to the DMSO control.
Visualizing the Mechanism and Workflow
To further illustrate the context and methodology, the following diagrams are provided.
Figure 1. Simplified signaling pathway of insulin and the inhibitory role of LMPTP.
Figure 2. Experimental workflow for assessing the cross-reactivity of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of LMPTP Inhibitor 1: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) Inhibitor 1 is essential for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance to address operational questions regarding the disposal of this research chemical.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is a fundamental aspect of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources for "LMPTP inhibitor 1," this document provides a comprehensive disposal plan based on general best practices for handling similar research-grade chemical compounds.
Summary of Known Compound Data
| Property | Value | Source |
| CAS Number | 1908414-82-3 | Active Biopharma Corp |
| Biological Activity | Selective inhibitor of LMPTP-A with an IC50 of 0.8 μM. | MedChemExpress[1] |
| Appearance | Solid (Assumed, based on typical small molecule inhibitors) | General Knowledge |
| Solubility | Soluble in DMSO | MedChemExpress |
Standard Operating Procedure for Disposal
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Hazard Assessment:
-
Assume Hazard: In the absence of a specific SDS, treat this compound as a hazardous chemical. Potential hazards include skin and eye irritation, and unknown toxicity if ingested or inhaled.
-
Consult Institutional Policy: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EH&S) department for clarification.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
-
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and contaminated lab supplies (e.g., pipette tips, microfuge tubes) in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (1908414-82-3).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
4. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed. Confirm this procedure with your institutional guidelines.
5. Scheduling Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
Experimental Protocol: Minor Spill Clean-up
In the event of a small spill of this compound powder or solution on a laboratory benchtop, follow these steps:
1. Notification and Access Control:
-
Immediately notify colleagues in the vicinity of the spill.
-
Restrict access to the affected area.
2. Don Appropriate PPE:
-
Ensure you are wearing safety goggles, a lab coat, and double nitrile gloves.
3. Spill Containment and Absorption:
-
For solid spills: Gently cover the spill with an absorbent material, such as a chemical spill pad or vermiculite, to prevent the powder from becoming airborne.
-
For liquid spills: Contain the spill with absorbent pads or dikes, working from the outside in.
4. Clean-up:
-
Carefully scoop the absorbed material into a designated hazardous waste bag or container.
-
Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.
-
Place all contaminated cleaning materials into the hazardous waste container.
5. Decontamination:
-
Wipe the area again with a clean, damp cloth.
-
Allow the area to dry completely.
6. Waste Disposal:
-
Seal the hazardous waste container and label it appropriately with the contents and date of the spill.
-
Arrange for pickup by your EH&S department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By following these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
